Artabsin
Description
Structure
3D Structure
Propriétés
Numéro CAS |
24399-20-0 |
|---|---|
Formule moléculaire |
C15H20O3 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
(3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11-12(8)13-10(6-7-15(11,3)17)9(2)14(16)18-13/h5,9-10,13,17H,4,6-7H2,1-3H3/t9-,10-,13-,15-/m0/s1 |
Clé InChI |
BXBCLQRTBGRRDB-MJVIGCOGSA-N |
SMILES |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@](C3=CCC(=C3[C@H]2OC1=O)C)(C)O |
SMILES canonique |
CC1C2CCC(C3=CCC(=C3C2OC1=O)C)(C)O |
Autres numéros CAS |
24399-20-0 |
Origine du produit |
United States |
Foundational & Exploratory
The Anti-Cancer Action of Artabsin: A Deep Dive into its Molecular Mechanisms
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Artabsin, a sesquiterpene lactone originally isolated from the plant Artemisia annua, and its derivatives are demonstrating significant potential as anti-cancer agents.[1][2][3][4][5] Initially acclaimed for its potent antimalarial properties, a growing body of evidence now illuminates its multifaceted mechanism of action against various cancer cell lines.[2][3][4] This technical guide provides an in-depth exploration of the core molecular pathways targeted by this compound, offering valuable insights for ongoing research and drug development endeavors.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.[1][4][6][7][8] This is achieved through the modulation of key regulatory proteins and the generation of reactive oxygen species (ROS).[1][6]
This compound instigates the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] Treatment of cancer cells with this compound leads to an increase in the production of ROS.[1][6] This oxidative stress disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1][6] In the cytoplasm, cytochrome c activates a cascade of caspases, primarily caspase-3, which are the executioners of apoptosis.[1][6]
Furthermore, this compound modulates the balance of pro-apoptotic and anti-apoptotic proteins. It upregulates the expression of pro-apoptotic proteins such as Bax, Bak, Bad, and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and subsequent apoptosis.[9]
Cell Cycle Arrest: Halting Uncontrolled Proliferation
This compound effectively halts the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G1 phases.[1][6][7][10][11] This blockade prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby inhibiting their replication.[2]
The mechanism underlying this cell cycle arrest involves the downregulation of key regulatory proteins. This compound has been shown to decrease the expression of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, and their regulatory partners, the cyclins (Cyclin D1).[6][10] The inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma (Rb) protein.[12] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[12]
Furthermore, this compound can also upregulate the expression of CDK inhibitors, such as p16, which further contributes to the G1 arrest.[6]
Inhibition of Metastasis: Preventing Cancer Spread
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound and its derivatives have demonstrated the ability to inhibit the invasion and metastasis of cancer cells.[11][13][14]
One of the key mechanisms is the downregulation of matrix metalloproteinases (MMPs), such as MMP2 and MMP9.[13][15] MMPs are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By reducing the levels of these enzymes, this compound hinders the invasive capacity of cancer cells. Conversely, this compound can induce the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP2, which further block MMP activity.[13]
Additionally, this compound can enhance cell-cell adhesion by activating Cdc42, which in turn increases the activity of E-cadherin.[13] Stronger cell-cell adhesion helps to keep cancer cells clustered together, reducing their ability to detach and metastasize.
Modulation of Key Signaling Pathways
This compound's anti-cancer activity is also attributed to its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth. This compound has been shown to inhibit the NF-κB signaling pathway.[15][16][17] It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitor of NF-κB.[15] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of target genes involved in inflammation and cell survival.[15] this compound also inhibits the expression of upstream adaptor proteins like TRAF2 and RIP1, further dampening the NF-κB response.[15]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is vital for embryonic development and tissue homeostasis, but its aberrant activation is implicated in the development of several cancers. This compound and its derivatives can suppress the Wnt/β-catenin pathway.[11][18] They have been observed to decrease the protein levels of Wnt5a/b and increase the levels of negative regulators like NKD2 and Axin2, ultimately leading to the downregulation of β-catenin.[11][18]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been shown to impair the phosphorylation of p38 and ERK, two key components of the MAPK pathway, without affecting JNK phosphorylation.[15] By inhibiting p38 and ERK signaling, this compound can disrupt cancer cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of this compound and its derivatives against various cancer cell lines.
Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| Artemisinin | A-253 (Salivary Gland) | 10.23 | [1][7] |
| Artemisinin | HTB-41 (Salivary Gland) | 14.21 | [1][7] |
| Artemisinin | SMIE (Transformed Salivary Gland) | 203.18 | [1][7] |
| Artemisinin | A549 (Lung) | 28.8 µg/mL | [19] |
| Artemisinin | H1299 (Lung) | 27.2 µg/mL | [19] |
| Artesunate | MCF-7 (Breast) | 83.28 (at 24h) | [19] |
| Artesunate | 4T1 (Breast) | 52.41 (at 24h) | [19] |
| SM934-Testosterone | MDA-MB-231 (Breast) | 30.66 ± 2.13 (at 24h) | [14] |
| SM934-Testosterone | SK-BR-3 (Breast) | 31.11 ± 1.79 (at 24h) | [14] |
| Artemisinin Derivative 15 | BGC-823 (Gastric) | 8.30 | [19] |
| Artemisinin | HSC-3 (Oral) | 1.83 | [20] |
| Artemisinin Extract | HSC-3 (Oral) | 134.29 µg/mL | [20] |
Table 2: Apoptosis Induction by Artemisinin
| Cancer Cell Line | Artemisinin Concentration (µM) | Percentage of Apoptotic Cells | Reference |
| A-253 | 10 | 12.87 ± 1.03% | [1] |
| A-253 | 15 | 17.86 ± 1.35% | [1] |
| A-253 | 20 | 24.74 ± 1.97% | [1] |
| A-253 | Untreated Control | 5.82 ± 0.07% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and advancement of research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of anti-cancer agents with a pleiotropic mechanism of action. By inducing apoptosis, causing cell cycle arrest, inhibiting metastasis, and modulating key signaling pathways, these compounds effectively combat cancer cell proliferation and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound. Future research should focus on optimizing drug delivery systems to enhance bioavailability and minimize potential toxicity, as well as conducting more extensive clinical trials to validate its efficacy in various cancer types.[21][22][23] The continued exploration of this compound's molecular intricacies will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. View of Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 2. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of artemisinin compounds for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Artemisinin inhibits gallbladder cancer cell lines through triggering cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin blocks prostate cancer growth and cell cycle progression by disrupting Sp1 interactions with the cyclin-dependent kinase-4 (CDK4) promoter and inhibiting CDK4 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Artemisinin inhibits in vitro and in vivo invasion and metastasis of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel derivative of artemisinin inhibits cell proliferation and metastasis via down-regulation of cathepsin K in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Artemisinin and its derivatives can significantly inhibit lung tumorigenesis and tumor metastasis through Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamscience.com [benthamscience.com]
- 23. Mechanisms and Molecular Targets of Artemisinin in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Artabsin from Artemisia absinthium: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), is a member of a chemical class well-regarded for its diverse pharmacological potential. While extensive research has been conducted on the crude extracts of Artemisia absinthium and its more famous constituent, artemisinin, specific data on isolated this compound remains comparatively sparse. This technical guide synthesizes the available preclinical data on the biological activities of this compound and related sesquiterpene lactones from Artemisia absinthium. The primary focus is on its potential anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This document provides an in-depth overview of the mechanisms of action, quantitative biological data from relevant studies, and detailed experimental protocols for the assays discussed. All quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate comprehension.
Introduction
Artemisia absinthium L., commonly known as wormwood, has a long history in traditional medicine for treating a variety of ailments.[1] Its therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpene lactones.[2] Among these, this compound is a notable constituent.[3] While research has extensively focused on artemisinin from the related species Artemisia annua, the specific biological activities of this compound are less well-characterized. This whitepaper aims to collate and present the existing scientific evidence on the biological activities of this compound and, where data is limited, to draw inferences from studies on other bioactive compounds from Artemisia absinthium and related sesquiterpene lactones. The potential therapeutic applications of this compound in oncology, inflammatory disorders, neurodegenerative diseases, and infectious diseases will be explored.
Anticancer Activity
The anticancer properties of Artemisia species are well-documented, with much of the research centered on artemisinin and its derivatives.[4] These compounds are known to exert their effects through the induction of oxidative stress, apoptosis, and cell cycle arrest in cancer cells.[5][6] While specific studies on isolated this compound are limited, the activities of crude extracts of Artemisia absinthium and other sesquiterpene lactones suggest that this compound likely contributes to the overall cytotoxic effects of the plant.
Mechanism of Action
The primary proposed mechanism for the anticancer activity of sesquiterpene lactones is the generation of reactive oxygen species (ROS).[4] This is often initiated by the interaction of the endoperoxide bridge, a key structural feature of many of these compounds, with intracellular iron, which is typically present in higher concentrations in cancer cells. The resulting ROS can damage cellular components, including proteins, lipids, and DNA, leading to cell death.
Furthermore, sesquiterpene lactones have been shown to induce apoptosis through both mitochondrial-mediated and caspase-dependent pathways.[6][7] This involves the modulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[6] Cell cycle arrest, particularly at the G0/G1 or G2/M phases, is another key mechanism by which these compounds inhibit cancer cell proliferation.[4][5]
Quantitative Data
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Artemisia absinthium Methanolic Extract | MCF-7 (Breast Cancer) | MTT | 14.31 µg/mL | [8] |
| Artemisia absinthium Acetone Extract | MCF-7 (Breast Cancer) | MTT | 6.11 µg/mL | [8] |
| Artemisia absinthium Extract | HSC-3 (Oral Carcinoma) | CCK-8 | 134.29 µg/mL | [9] |
| Artemisinin | A549 (Lung Cancer) | MTT | 28.8 µg/mL | [5] |
| Artemisinin | H1299 (Lung Cancer) | MTT | 27.2 µg/mL | [5] |
| Artesunate | MCF-7 (Breast Cancer) | MTT (24h) | 83.28 µM | [5] |
| Artesunate | 4T1 (Breast Cancer) | MTT (24h) | 52.41 µM | [5] |
| Dihydroartemisinin | Eca109 (Esophageal Cancer) | - | Induces G2/M arrest | [5] |
| Artemisinin Derivative (with TPP+ moieties) | J82 (Bladder Cancer) | - | 61.8 nM | [5] |
| Artemisinin Derivative (with TPP+ moieties) | T24 (Bladder Cancer) | - | 56.9 nM | [5] |
| Total Flavonoids from A. absinthium | HeLa (Cervical Cancer) | - | 396.0 ± 54.2 µg/mL | [10] |
| Total Flavonoids from A. absinthium | SiHa (Cervical Cancer) | - | 449.0 ± 54.8 µg/mL | [10] |
Experimental Protocols
-
Cell Culture: Cancer cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[11]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Diagram
Caption: Proposed anticancer mechanism of this compound.
Anti-inflammatory Activity
Sesquiterpene lactones from Artemisia species have demonstrated significant anti-inflammatory properties.[12] The primary mechanism underlying this activity is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[13]
Mechanism of Action
NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Artemisinin and related compounds have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[13] Additionally, these compounds can modulate the mitogen-activated protein kinase (MAPK) signaling pathway, which also plays a crucial role in inflammation.[12][13]
Experimental Protocols
-
Cell Transfection: A cell line (e.g., HEK293) is transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Cell Treatment: The transfected cells are pre-treated with the test compound (this compound) for a specified time before being stimulated with an NF-κB activator (e.g., TNF-α).
-
Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB activation.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB pathway by this compound.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of artemisinin and extracts of Artemisia absinthium.[14][15] These effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.
Mechanism of Action
The neuroprotective effects of artemisinin have been linked to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in neuronal survival and plasticity.[15] Artemisinin has been shown to protect neuronal cells from oxidative stress-induced apoptosis by attenuating the production of ROS and preserving mitochondrial function.[16] In animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, artemisinin has demonstrated the ability to reduce neuronal damage and improve cognitive and motor functions.[14][17]
Experimental Protocols
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y or primary neurons) are cultured in an appropriate medium.
-
Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model, or amyloid-beta for an Alzheimer's model).
-
Treatment: Cells are co-treated or pre-treated with the test compound (this compound).
-
Assessment of Neuroprotection: Cell viability is assessed using the MTT assay. Apoptosis can be measured by flow cytometry, and ROS production can be quantified using fluorescent probes like DCFDA.
Signaling Pathway Diagram
Caption: Neuroprotective mechanism of this compound via ERK1/2 pathway.
Antimicrobial Activity
Extracts of Artemisia absinthium have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[18][19]
Quantitative Data
The following table presents the minimum inhibitory concentration (MIC) values for Artemisia absinthium extracts and other isolated compounds against selected microorganisms.
| Compound/Extract | Microorganism | MIC (mg/mL) | Reference |
| Artemisia absinthium Methanolic Extract | Staphylococcus aureus | 1.25 | [18] |
| Artemisia absinthium Methanolic Extract | Staphylococcus epidermidis | 0.625 | [18] |
| Artemisia absinthium Methanolic Extract | Pseudomonas aeruginosa | 1.25 | [18] |
| Artemisia absinthium Methanolic Extract | Bacillus cereus | 1.25 | [18] |
| Artemisia absinthium Methanolic Extract | Candida albicans | 2.5 | [18] |
| Arborescin (from A. absinthium) | Escherichia coli | 0.083 | [20] |
| Arborescin (from A. absinthium) | Staphylococcus aureus | 0.166 | [20] |
| Arborescin (from A. absinthium) | Listeria innocua | 0.166 | [20] |
| Arborescin (from A. absinthium) | Candida glabrata | 0.083 | [20] |
| Artemisinin | Bacillus subtilis | 0.09 | [21] |
| Artemisinin | Staphylococcus aureus | 0.09 | [21] |
| Artemisinin | Salmonella sp. | 0.09 | [21] |
Experimental Protocols
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound that visibly inhibits microbial growth.[22]
Experimental Workflow Diagram
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Artemisia absinthium, belongs to a class of compounds with significant therapeutic potential. While direct evidence for the biological activities of isolated this compound is currently limited, the extensive research on Artemisia absinthium extracts and related compounds like artemisinin provides a strong rationale for its further investigation. The likely mechanisms of action, including induction of oxidative stress, apoptosis, and modulation of key signaling pathways such as NF-κB and MAPK, suggest that this compound could be a valuable lead compound in the development of new anticancer, anti-inflammatory, and neuroprotective agents. Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its specific biological activities and to elucidate its precise mechanisms of action. Such studies are crucial for unlocking the full therapeutic potential of this promising natural product.
References
- 1. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Activity of Artemisinin and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
- 19. Spectral analysis and antibacterial effect of cold methanolic extract of Artemisia absinthium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Antibacterial Activity and Acute Toxicity of Methanol Extracts of Artemisia absinthium, Datura stramonium, and Solanum anguivi - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxic Effects of Artabsin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific cytotoxic effects of Artabsin is limited in publicly available scientific literature. This guide, therefore, synthesizes information on the broader class of sesquiterpene lactones found in Artemisia species, including the well-studied compound Artemisinin and its derivatives, to provide a probable framework for understanding the potential cytotoxic mechanisms of this compound. The experimental protocols and data presented are based on studies of these related compounds and should be adapted and validated specifically for this compound.
Introduction
This compound is a sesquiterpene lactone found in various species of the Artemisia plant genus. This class of compounds has garnered significant interest in oncology research due to the potent anticancer activities of its most famous member, Artemisinin, and its semi-synthetic derivatives like Dihydroartemisinin (DHA) and Artesunate. These molecules have been shown to exhibit selective cytotoxicity against a wide array of cancer cell lines, often through the induction of apoptosis and the modulation of key cellular signaling pathways. This technical guide will explore the known cytotoxic mechanisms of Artemisia sesquiterpenes as a proxy for understanding this compound, detail relevant experimental methodologies, and present available data in a structured format.
Quantitative Cytotoxicity Data (Based on Related Artemisia Compounds)
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds isolated from Artemisia species against different cancer cell lines. This data provides a comparative baseline for the potential cytotoxic potency of this compound.
Table 1: IC50 Values of Artemisia Compounds in Human Cancer Cell Lines
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Reference |
| Dihydroartemisinin (DHA) | Molt-4 | T-cell leukemia | Not explicitly stated, but significant apoptosis at 200 µM | [1] |
| Artemisinin | A-253 | Salivary Gland Tumor | 10.23 µM | [2] |
| Artemisinin | HTB-41 | Salivary Gland Tumor | 14.21 µM | [2] |
| Artemisia absinthium Methanol Extract | MCF7 | Breast Cancer | 221 µg/ml (flower extract) | [3] |
| Artemisia kulbadica Ethanol Extract | HepG2 | Liver Cancer | <200 µg/ml | [4] |
| Artemisia sieberi Ethanol Extract | Hep2 | Laryngeal Cancer | 520.70 µg/ml | [4] |
| Artemisia absinthium Extract | HSC-3 | Tongue Squamous Carcinoma | 10 µM (extract), decreased viability by 99% | [5][6] |
| Arborescin | SH-SY5Y | Neuroblastoma | 229-233 µM | [7] |
| Arborescin | HepG2 | Hepatocarcinoma | 229-233 µM | [7] |
Key Mechanisms of Cytotoxicity
The cytotoxic effects of sesquiterpene lactones from Artemisia are multifaceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of critical cancer cell signaling pathways.
Induction of Apoptosis
A hallmark of the anticancer activity of Artemisia compounds is their ability to trigger apoptosis in cancer cells.[1][8] This is often mediated through the intrinsic (mitochondrial) pathway. Key events in this process include:
-
Generation of Reactive Oxygen Species (ROS): The endoperoxide bridge in many sesquiterpene lactones is thought to react with intracellular iron, leading to the production of ROS.[9] This oxidative stress damages cellular components, including mitochondria.
-
Mitochondrial Dysregulation: ROS-induced damage leads to the breakdown of the mitochondrial transmembrane potential and the release of cytochrome c into the cytoplasm.[2][9]
-
Caspase Activation: Cytochrome c release activates a cascade of cysteine-aspartic proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the executioners of apoptosis.[5][9][10]
-
Modulation of Bcl-2 Family Proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax, Bak, Bad, Bim) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is frequently observed, further promoting mitochondrial permeabilization.[2][10]
Signaling Pathway Modulation
Artemisia sesquiterpenes have been shown to interfere with several signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
-
MAPK Pathway: Dihydroartemisinin has been shown to induce apoptosis through the activation of JNK1/2 and p38 MAPK signaling pathways in gastric cancer cells.[10]
-
PI3K/Akt Pathway: This pro-survival pathway is often inhibited by Artemisia compounds, leading to decreased cell proliferation and survival.[2]
-
NF-κB Pathway: Downregulation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has also been reported.[2]
-
Wnt/β-catenin Pathway: Some studies have indicated that artemisinin and its derivatives can inhibit lung tumorigenesis by suppressing the Wnt/β-catenin signaling pathway.[11]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in vitro cytotoxic effects of compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.[3]
-
Culture Media: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, p-JNK, total JNK).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Experimental workflow for assessing in vitro cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrative analysis of metabolite and transcriptome reveals biosynthetic pathway and candidate genes for eupatilin and jaceosidin biosynthesis in Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemistry-dependent cytotoxicity of some artemisinin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Cytotoxic Effects of Artemisia absinthium Extract on Oral Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Artabsin: A Technical Guide to its Potential as an Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The plant kingdom remains a vital source of novel therapeutic compounds, with sesquiterpene lactones from the Artemisia genus being particularly promising. This technical guide focuses on Artabsin, a sesquiterpene lactone found in Artemisia absinthium L. (wormwood), and explores its potential as an anti-inflammatory agent.
Direct research on this compound is nascent. Therefore, this document synthesizes current knowledge by examining data from its close structural relatives, Absinthin and Anabsinthin, alongside comprehensive studies on Artemisia extracts. The primary anti-inflammatory mechanism for these compounds involves the modulation of key intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This guide presents available quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and provides visual diagrams of the core signaling pathways and experimental workflows to support further research and development in this area.
Mechanism of Action: Targeting Core Inflammatory Pathways
The anti-inflammatory effects of sesquiterpene lactones from Artemisia species are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. The most critical of these are the NF-κB and MAPK pathways, which regulate the expression of numerous inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS and COX-2.[1][2][3]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes.[1]
Compounds from Artemisia, such as Artemisinin, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the NF-κB p65 subunit.[1][4] This action effectively halts the downstream production of inflammatory cytokines.
References
- 1. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitors of the LPS-induced NF-kappaB activation from Artemisia sylvatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Properties of Artabsin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the antimicrobial properties of Artabsin, a sesquiterpene lactone primarily found in Artemisia absinthium (wormwood). Given the limited direct research on isolated this compound, this guide synthesizes available data on this compound itself, closely related compounds from its plant source, and the general methodologies employed to investigate such phytochemicals.
Introduction to this compound
This compound is a tricyclic sesquiterpene lactone, a class of natural compounds known for a wide range of biological activities.[1] It is a characteristic constituent of Artemisia absinthium, a plant with a long history in traditional medicine.[2] The chemical formula for this compound is C₁₅H₂₀O₃.[1] Sesquiterpene lactones from the Artemisia genus, such as the well-known antimalarial drug Artemisinin, have garnered significant scientific interest for their diverse pharmacological effects, including antimicrobial activities.[3][4][5][6] These compounds are recognized for their potential to combat drug-resistant pathogens.[3]
Antimicrobial Spectrum and Efficacy
While specific studies quantifying the antimicrobial activity of pure this compound are not extensively available in the public literature, research on related compounds from Artemisia absinthium and other Artemisia species provides significant insight into its potential efficacy. The antimicrobial activities of these related phytochemicals suggest that this compound likely possesses a noteworthy spectrum of activity against various bacteria and fungi.
Research on arborescin, another sesquiterpene lactone isolated from Artemisia absinthium, has demonstrated its effectiveness against several bacterial and fungal strains.[7] These findings offer a valuable proxy for the potential activity of this compound. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for arborescin are summarized below.
| Microorganism | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Escherichia coli | Gram-negative Bacteria | 83 | - | [7] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 83 | - | [7] |
| Staphylococcus aureus | Gram-positive Bacteria | 166 | - | [7] |
| Listeria innocua | Gram-positive Bacteria | 166 | - | [7] |
| Candida glabrata | Fungus (Yeast) | 83 | 166 | [7] |
Extracts from various Artemisia species have shown broad-spectrum antimicrobial activity. For instance, essential oils from Artemisia capillaris are potent against respiratory pathogens like Streptococcus pyogenes, MRSA, and Klebsiella pneumoniae.[8] Similarly, extracts from Artemisia annua and Artemisia judaica inhibit both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Salmonella sp., and E. coli.[9][10] This widespread activity within the genus supports the hypothesis that this compound contributes to the overall antimicrobial profile of Artemisia absinthium.
Proposed Mechanisms of Action
The precise antimicrobial mechanism of this compound has not been elucidated. However, based on studies of other terpenoids and phytochemicals from Artemisia, several potential mechanisms can be proposed.[3][11]
-
Cell Membrane and Wall Disruption: Many phytochemicals, including terpenoids, exert their antimicrobial effect by compromising the structural integrity of the microbial cell wall and membrane.[3][4] This can lead to increased permeability, leakage of essential intracellular components like potassium and phosphate ions, and ultimately, cell death.[8][12]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that exhibit increased resistance to antibiotics.[13] Compounds from Artemisia have been shown to inhibit biofilm formation in bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[13][14][15] This action is often linked to the disruption of quorum sensing, the cell-to-cell communication system that regulates biofilm development.[15]
-
Interference with Cellular Processes: Phytochemicals can interfere with critical microbial functions by targeting DNA, proteins, and essential enzymes, thereby inhibiting microbial growth and replication.[3][11][12] Some compounds also act as efflux pump inhibitors, preventing bacteria from expelling antibiotics and thus restoring susceptibility.[9][11]
A diagram illustrating these proposed mechanisms is provided below.
Caption: Proposed antimicrobial mechanisms of action for this compound.
Experimental Protocols for Antimicrobial Investigation
The evaluation of antimicrobial properties of natural compounds like this compound involves a series of standardized in vitro assays. A general workflow is essential for systematic screening and characterization.[16][17]
Caption: A typical workflow for screening antimicrobial compounds.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
-
Broth Microdilution Method: This is a widely used quantitative technique.[19]
-
A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism (e.g., ~5 x 10⁵ CFU/mL).[20]
-
Positive (microorganism without this compound) and negative (broth only) controls are included.
-
Plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[20]
-
Growth inhibition is assessed visually or by measuring optical density. The MIC is the lowest concentration with no visible growth.[18] A growth indicator like 2,3,5-Triphenyltetrazolium chloride (TTC) can also be used, where a lack of color change (from colorless to pink) indicates inhibition.[20]
-
-
Agar Dilution Method: The antimicrobial agent is incorporated directly into the agar medium at various concentrations.[16][19] The test organisms are then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent in the agar that prevents growth.
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Following the MIC determination from the broth microdilution assay, a small aliquot (e.g., 5-10 µL) is taken from each well that showed no visible growth.[18][20]
-
The aliquot is sub-cultured onto a fresh, antibiotic-free agar plate.
-
Plates are incubated for 24-48 hours.
-
The MBC/MFC is the lowest concentration from the MIC assay that results in no microbial growth on the sub-cultured agar plate.[18]
-
Crystal Violet Staining Method: This method quantifies the total biofilm biomass.
-
Microorganisms are cultured in a 96-well plate in the presence of sub-MIC concentrations of this compound.
-
After incubation, planktonic (free-floating) cells are washed away.
-
The remaining adherent biofilm is stained with crystal violet solution.
-
The stain is then solubilized (e.g., with ethanol or acetic acid), and the absorbance is measured to quantify the biofilm. A reduction in absorbance compared to the control indicates biofilm inhibition.[13]
-
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Artemisia absinthium, represents a promising candidate for antimicrobial drug development. While direct evidence is still emerging, data from closely related compounds and the broader Artemisia genus strongly suggest its potential efficacy against a range of bacterial and fungal pathogens. Its likely mechanisms of action, including cell membrane disruption and biofilm inhibition, are particularly relevant in the context of rising antimicrobial resistance.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods to obtain pure this compound for rigorous biological evaluation.
-
Comprehensive Antimicrobial Screening: Testing purified this compound against a broad panel of clinically relevant and drug-resistant microorganisms.
-
Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the antimicrobial activity and safety profile of this compound in animal models of infection.
A systematic investigation following the protocols outlined in this guide will be crucial to fully unlock the therapeutic potential of this compound as a novel antimicrobial agent.
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures of the artabsinolides; photo-oxygenation studies on this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Phytochemistry, Pharmacology and Mode of Action of the Anti-Bacterial Artemisia Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Artemisinin | C15H22O5 | CID 68827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity and mode of action of the Artemisia capillaris essential oil and its constituents against respiratory tract infection-causing pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Artemisinin and Precursor Derived from In Vitro Plantlets of Artemisia annua L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Artemisia princeps Inhibits Biofilm Formation and Virulence-Factor Expression of Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Artemisia princeps Inhibits Biofilm Formation and Virulence-Factor Expression of Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of biofilm formation, quorum sensing and infection in Pseudomonas aeruginosa by natural products-inspired organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antibacterial activity and phytochemical screening of traditional medicinal plants most preferred for treating infectious diseases in Habru District, North Wollo Zone, Amhara Region, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Artabsin: A Review of Currently Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), is a subject of interest for its potential biological activities. This document aims to provide a comprehensive overview of the current state of knowledge regarding the pharmacokinetics and bioavailability of this compound. Despite a thorough review of scientific literature, it is crucial to note at the outset that specific in vivo or in vitro pharmacokinetic data for this compound, including parameters such as half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability, are not available in published studies. This guide will summarize the limited existing information on this compound and provide a broader context by discussing the pharmacokinetics of the chemically related and more extensively studied sesquiterpene lactones from the Artemisia genus, primarily Artemisinin and its derivatives.
Introduction to this compound
This compound is a tricyclic sesquiterpene lactone that has been identified as a constituent of Artemisia absinthium L. (wormwood).[1] Sesquiterpene lactones from Artemisia species are a well-known class of compounds with a wide range of biological activities. While much of the research focus has been on Artemisinin and its derivatives for their potent antimalarial properties, other compounds like this compound are also of scientific interest.
Pharmacokinetics and Bioavailability of this compound: Current Status
A comprehensive search of the scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of this compound. To date, no studies have been published that specifically detail the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal model or in humans. Consequently, there is no quantitative data to present in tabular format regarding its pharmacokinetic parameters or bioavailability.
Insights from Related Compounds: The Artemisinin Family
In the absence of direct data for this compound, an examination of the pharmacokinetics of other Artemisia sesquiterpene lactones, such as Artemisinin, can provide a speculative framework for the potential behavior of this compound in vivo. It is critical to emphasize that these are not direct data for this compound and should be interpreted with caution.
General Pharmacokinetic Characteristics of Artemisinin Derivatives
Studies on Artemisinin and its derivatives (e.g., artesunate, artemether) have revealed several common pharmacokinetic characteristics:
-
Low Oral Bioavailability : Artemisinin and its derivatives generally exhibit low and variable oral bioavailability. For instance, the oral bioavailability of artemisinin in rats has been reported to be around 12.2 ± 0.832%.[2] For other derivatives, oral bioavailability in animals is estimated to be between 19% and 35%.[3] This poor oral absorption is a significant challenge in their clinical use.
-
Rapid Metabolism : These compounds are typically characterized by rapid and extensive metabolism, primarily in the liver. The metabolism is largely mediated by cytochrome P450 (CYP) enzymes.[1]
-
Short Half-Life : A consequence of their rapid metabolism is a short biological half-life.[3]
Potential Experimental Protocols for Determining this compound Pharmacokinetics
Should researchers embark on studying the pharmacokinetics of this compound, the following experimental methodologies, commonly employed for related compounds, would be appropriate.
In Vitro Metabolism Studies
-
Objective : To investigate the metabolic stability and identify the primary metabolic pathways of this compound.
-
Methodology :
-
Incubation : this compound would be incubated with liver microsomes (from human, rat, or other relevant species) or hepatocytes.[4][5][6][7] These preparations contain the necessary CYP450 enzymes responsible for drug metabolism.
-
Sample Analysis : At various time points, samples would be analyzed using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound and identify metabolites.[3][8]
-
Data Analysis : The rate of disappearance of this compound would be used to calculate its intrinsic clearance, providing an estimate of its metabolic stability.
-
The following diagram illustrates a general workflow for an in vitro metabolism study.
In Vivo Pharmacokinetic Studies
-
Objective : To determine the pharmacokinetic profile and bioavailability of this compound in a living organism.
-
Methodology :
-
Animal Model : Rats are a commonly used model for initial pharmacokinetic studies.[8][9][10][11][12]
-
Drug Administration : A known dose of this compound would be administered via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Blood Sampling : Blood samples would be collected at predetermined time points after administration.
-
Plasma Analysis : The concentration of this compound in the plasma samples would be quantified using a validated analytical method, likely LC-MS/MS.
-
Pharmacokinetic Analysis : The plasma concentration-time data would be used to calculate key pharmacokinetic parameters (t½, Cmax, Tmax, AUC). Bioavailability would be calculated by comparing the AUC from the oral dose to the AUC from the IV dose.
-
The logical flow of an in vivo pharmacokinetic study is depicted below.
Signaling Pathways
Due to the lack of research on the specific molecular targets and mechanisms of action of this compound, it is not possible to generate diagrams of its signaling pathways. Future research would first need to identify the cellular pathways modulated by this compound to enable such visualizations.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on the pharmacokinetics and bioavailability of this compound. This represents a significant knowledge gap that hinders the preclinical development of this compound. While the pharmacokinetic properties of the related Artemisinin family of compounds suggest that this compound may also exhibit low oral bioavailability and rapid metabolism, this remains speculative.
Future research should prioritize conducting rigorous in vitro and in vivo pharmacokinetic studies on this compound. Elucidating its ADME properties is a critical step in assessing its potential as a therapeutic agent and will provide the necessary foundation for further preclinical and clinical investigation. The development of validated analytical methods for the quantification of this compound in biological matrices will be a prerequisite for such studies.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. air.unimi.it [air.unimi.it]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of artemisinin in rat hemolyzed plasma by an HPLC-HRMS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Assessment of the Ameliorative Impact of Some Medicinal Plant Extracts on Lipopolysaccharide-Induced Multiple Sclerosis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunomodulatory Effects of Pure Cylindrospermopsin in Rats Orally Exposed for 28 Days | MDPI [mdpi.com]
- 12. Comparative in vivo constituents and pharmacokinetic study in rats after oral administration of ultrafine granular powder and traditional decoction slices of Chinese Salvia - PubMed [pubmed.ncbi.nlm.nih.gov]
Artabsin's Role in Inducing Apoptosis in Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Artabsin, a sesquiterpene lactone derived from Artemisia absinthium, has emerged as a promising candidate in oncology research due to its potent and selective cytotoxic effects on various tumor cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound induces apoptosis, a form of programmed cell death, in cancer cells. We will explore the key signaling pathways modulated by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for researchers seeking to investigate its therapeutic potential.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products have historically been a rich source of anti-cancer agents, with compounds like paclitaxel and vincristine revolutionizing chemotherapy. This compound and its parent class of compounds, the artemisinins, have demonstrated significant anti-malarial activity and are now being extensively studied for their anti-cancer properties. A key mechanism underlying their therapeutic effect is the induction of apoptosis, which allows for the elimination of malignant cells without inducing an inflammatory response. This guide will serve as a comprehensive resource for understanding and investigating the pro-apoptotic effects of this compound.
Quantitative Data: Cytotoxicity and Apoptotic Induction
The efficacy of this compound and its derivatives in inducing cell death has been quantified across a range of tumor cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | Compound | IC50 Value | Citation |
| A549 | Lung Cancer | Artemisinin | 28.8 µg/mL | [1] |
| H1299 | Lung Cancer | Artemisinin | 27.2 µg/mL | [1] |
| MCF-7 | Breast Cancer | Artesunate | 83.28 µM (at 24h) | [1] |
| 4T1 | Breast Cancer | Artesunate | 52.41 µM (at 24h) | [1] |
| BGC-823 | Gastric Cancer | Artemisinin-derived dimer (15) | 8.30 µM | [1] |
| RIN | Pancreatic Cancer | Artemisinin | 45 µmol/L | [2] |
| A-253/HTB-41 | Salivary Gland Tumor | Artemisinin | 10.23 µM, 14.21 µM | [3][4] |
| SMIE | Normal Salivary Gland | Artemisinin | 203.18 µM | [3][4] |
| HSC-3 | Oral Carcinoma | Artemisinin | 1.83 µM | [5] |
| HSC-3 | Oral Carcinoma | A. absinthium extract | 134.29 µg/mL | [5] |
| SH-SY5Y | Neuroblastoma | Dihydroartemisinin (DHA) | 3 µM | [6] |
Studies have also quantified the percentage of apoptotic cells following treatment. For instance, in the MDA-MB-123 breast cancer cell line, treatment with 100 µM of artemisinin increased the apoptotic cell population to nearly 38% from a baseline of 5.2% in control cells.[7]
Signaling Pathways in this compound-Induced Apoptosis
This compound and its analogs trigger apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway and modulation of key survival pathways like PI3K/Akt, MAPK, and NF-κB.
The Intrinsic (Mitochondrial) Pathway
The mitochondrial pathway is a central route for apoptosis induction. This compound treatment leads to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential.[3][8] This disruption is regulated by the Bcl-2 family of proteins. This compound upregulates pro-apoptotic proteins such as Bax, Bak, Bad, and Bim, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][7][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm.[3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[3][9]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. This compound and its derivatives have been shown to inhibit this pathway.[10] By blocking the phosphorylation and subsequent activation of PI3K and Akt, this compound prevents the downstream signaling that promotes cell survival and proliferation.[10] Inhibition of Akt leads to the de-repression of pro-apoptotic proteins and can contribute to cell cycle arrest.[10]
Involvement of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in apoptosis. Dihydroartemisinin (DHA), a derivative of artemisinin, has been shown to induce apoptosis in gastric cancer cells through the activation of JNK1/2 and p38 MAPK signaling pathways.[11] The activation of these stress-activated kinases can lead to the phosphorylation of various downstream targets that promote apoptosis. Conversely, the effect on the ERK pathway can be cell-type dependent, with some studies showing inhibition.[12]
Regulation of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cell survival by upregulating anti-apoptotic genes like Bcl-2 and c-IAP1.[13] this compound has been shown to inhibit the NF-κB signaling pathway.[13] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.[13] This inhibition of NF-κB activity sensitizes cancer cells to apoptosis.[13]
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin as a Chinese medicine, selectively induces apoptosis in pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. View of Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 4. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroartemisinin induces apoptosis in colorectal cancer cells through the mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroartemisinin induces apoptosis in human gastric cancer cell line BGC-823 through activation of JNK1/2 and p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Potential of Artemisinin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "Artabsin" does not correspond to a recognized compound in current scientific literature, it is likely a reference to compounds derived from the Artemisia plant genus, most notably Artemisinin . Artemisinin is a sesquiterpene lactone, renowned for its potent antimalarial properties.[1][2] Emerging research has illuminated its significant neuroprotective potential, positioning it and its derivatives as promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as for mitigating neuronal damage in conditions like ischemic stroke.[3][4][5][6]
Artemisinin and its analogs can cross the blood-brain barrier, a critical feature for any centrally acting therapeutic agent.[3] Their neuroprotective effects are multifaceted, stemming from a combination of antioxidant, anti-inflammatory, and anti-apoptotic activities.[7][8] This technical guide provides a comprehensive overview of the current state of research into the neuroprotective capabilities of Artemisinin, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways through which it exerts its effects.
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative findings from various in vitro and in vivo studies, demonstrating the neuroprotective efficacy of Artemisinin and its related compounds across different models of neuronal injury.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Cell Line | Neurotoxin | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |
| HT-22 | Glutamate | 25 µM (Artemisinin) | ROS Production | Significant decrease | [1][9] |
| HT-22 | Glutamate | 25 µM (Artemisinin) | Mitochondrial Membrane Potential | Attenuated collapse | [1][9] |
| PC12 | 6-OHDA / MPP+ | Not specified | ROS Accumulation | Significantly inhibited | [4][10] |
| PC12 | 6-OHDA / MPP+ | Not specified | Mitochondrial Membrane Potential | Prevented loss | [4][10] |
| SH-SY5Y | 6-OHDA / MPP+ | Not specified | ROS Accumulation | Significantly inhibited | [4] |
| SH-SY5Y | 6-OHDA | 6.25-25 µg/mL (A. absinthium extract) | ROS Level | Significant reduction | [11] |
| SH-SY5Y | MPP+ | 20 µM (Artemisinin) | Oxidative Stress | Significant reduction | [12][13] |
| BV2 | Aβ₁₋₄₂ | 0.25–1 µM (Artemisinin) | ROS & iNOS Levels | Significant reduction | [14][15] |
| N2a / SH-SY5Y | H₂O₂ | Not specified (A. amygdalina extract) | ROS & Mitochondrial Membrane Potential Loss | Attenuated | [16] |
Table 2: In Vitro Anti-Inflammatory Effects
| Cell Line | Inflammatory Stimulus | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |
| BV2 | LPS | Not specified (Artemisinin B) | NO Secretion | Inhibited | [17][18] |
| BV2 | LPS | Not specified (Artemisinin B) | IL-1β, IL-6, TNF-α Expression | Significantly reduced | [17][18] |
| BV2 | Aβ₁₋₄₂ | Not specified (Artemisinin) | TNF-α, IL-1β Production | Significantly reduced | [14] |
Table 3: In Vitro Anti-Apoptotic Effects
| Cell Line | Apoptotic Stimulus | Artemisinin/Analog Concentration | Outcome Measure | Result | Reference |
| HT-22 | Glutamate | Not specified | Apoptosis Rate (Flow Cytometry, TUNEL) | Significantly attenuated | [1][19] |
| SH-SY5Y | Aβ₁₋₄₂ | Not specified | Caspase Activation & Apoptosis | Concentration-dependent reduction | [3][20] |
| PC12 | 6-OHDA / MPP+ | Not specified | Cell Apoptosis | Significantly attenuated | [10] |
| SH-SY5Y | MPP+ | 20 µM (Artemisinin) | Cleaved Caspase-3 Expression | Reduced | [12] |
Table 4: In Vivo Neuroprotective Effects in Animal Models
| Animal Model | Disease Model | Artemisinin/Analog & Dosage | Outcome Measure | Result | Reference |
| 3xTg Mice | Alzheimer's Disease | Not specified | Aβ and Tau Deposition | Reduced | [3] |
| 3xTg Mice | Alzheimer's Disease | Not specified | Cognitive Functions | Improved | [3] |
| AD Model Mice | Alzheimer's Disease | Not specified (Artemisinin B) | Spatial Memory (Water Maze) | Improved | [17] |
| Mice | Parkinson's (6-OHDA) | Not specified | PD-like Behavioral Deficits | Attenuated | [4][10] |
| Mice | Parkinson's (6-OHDA) | Not specified | Dopaminergic Neuron Rescue (SNc) | Rescued | [4][10] |
| Rats | Parkinson's Disease | Not specified | Neuroprotection | Effective | [21] |
| Mice | Ischemic Stroke (MCAO) | Not specified | Infarction Volume & Brain Water Content | Attenuated | [5] |
| Mice | Ischemic Stroke (MCAO) | Not specified | Neurological & Behavioral Outcomes | Improved | [5] |
| Rats | Ischemic Stroke (MCAO/R) | Not specified | Neurological Deficits & Infarct Volume | Significantly alleviated | [22] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective potential of Artemisinin and its analogs.
1. In Vitro Model of Glutamate-Induced Oxidative Injury
-
Protocol:
-
Cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are pretreated with varying concentrations of Artemisinin (e.g., 6.25-50 µM) for a specified duration (e.g., 12 hours).[23]
-
Glutamate (e.g., 5 mM) is added to induce oxidative injury and cell death.
-
After a further incubation period (e.g., 12-24 hours), cell viability is assessed using methods like MTT assay or Calcein-AM/PI double staining.[23]
-
Apoptosis is quantified using TUNEL staining or flow cytometry.[1]
-
Mechanistic studies involve measuring ROS production (e.g., with DCFH-DA), mitochondrial membrane potential, and Western blot analysis for key signaling proteins (e.g., Akt, Bcl-2, Bax, cleaved caspase-3).[1]
-
2. In Vitro Models of Parkinson's Disease
-
Cell Lines: PC12 (rat adrenal pheochromocytoma) and SH-SY5Y (human neuroblastoma) cells.[4][11]
-
Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.[4][12]
-
Protocol:
-
Cells are seeded and allowed to adhere.
-
Pre-treatment with Artemisinin is performed for a set time (e.g., 4 hours).[13]
-
Cells are then exposed to 6-OHDA or MPP+ to induce dopaminergic neuron-specific toxicity.
-
Endpoints are measured, including cell viability (MTT assay), cytotoxicity (LDH release assay), intracellular ROS levels, mitochondrial membrane potential, and apoptosis.[4][10]
-
Protein expression and phosphorylation of signaling pathway components (e.g., c-Raf, MEK, ERK, CREB) are analyzed via Western blot.[4][10]
-
3. In Vitro Model of Neuroinflammation
-
Inflammatory Stimuli: Lipopolysaccharide (LPS) or Amyloid-beta 1-42 (Aβ₁₋₄₂).[14][17]
-
Protocol:
-
BV2 cells are cultured.
-
Cells are pretreated with Artemisinin or its analogs.
-
Inflammation is induced by adding LPS or Aβ₁₋₄₂.
-
The cell culture supernatant is collected to measure the levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[14]
-
Nitric oxide (NO) production is measured using the Griess reagent.[17]
-
Cell lysates are analyzed by Western blot to determine the expression of inflammatory proteins (e.g., iNOS, COX2) and the activation of signaling pathways like TLR4/NF-κB.[14][24]
-
4. In Vivo Model of Ischemic Stroke
-
Animal Model: Mouse or rat model of middle cerebral artery occlusion (MCAO).[5][22]
-
Protocol:
-
Ischemic stroke is induced by transiently occluding the middle cerebral artery.
-
Artemisinin is administered (e.g., intraperitoneally) either before or after the ischemic event.
-
Behavioral tests (e.g., neurological score, rotarod test, grasp strength) are conducted over a period of days to assess functional recovery.[5]
-
At the end of the study, animals are euthanized, and brain tissue is collected.
-
Infarct volume is measured using TTC staining. Brain water content is also assessed.[5]
-
Histological and molecular analyses (e.g., Western blot, immunofluorescence) are performed on brain tissue to assess apoptosis, oxidative stress, neuroinflammation, and the activation of signaling pathways (e.g., ERK1/2/CREB/BCL-2).[5][25]
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Artemisinin are mediated by its modulation of several key intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow.
Conclusion and Future Directions
The body of evidence strongly supports the neuroprotective potential of Artemisinin and its derivatives. Through mechanisms that include the mitigation of oxidative stress, suppression of neuroinflammation, and inhibition of apoptotic pathways, these compounds have demonstrated significant efficacy in a range of preclinical models of neurodegenerative diseases and ischemic injury. The activation of pro-survival signaling cascades, such as the Akt and ERK/CREB pathways, alongside the inhibition of inflammatory pathways like NF-κB, underscores its multi-target therapeutic profile.
For drug development professionals, Artemisinin presents a compelling scaffold. Its ability to cross the blood-brain barrier and its established safety profile from decades of use as an antimalarial drug are significant advantages.[3] Future research should focus on several key areas:
-
Pharmacokinetics and Brain Penetration: More detailed studies are needed to quantify the brain-to-plasma concentration ratios of various Artemisinin derivatives to optimize for central nervous system targets.
-
Structure-Activity Relationship (SAR): A systematic exploration of Artemisinin analogs could identify compounds with enhanced neuroprotective activity and more favorable pharmacokinetic properties.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are necessary to confirm long-term therapeutic benefits and rule out any unforeseen toxicity in the context of neurodegenerative disease.
-
Clinical Trials: Given the promising preclinical data, carefully designed clinical trials are warranted to translate these findings into tangible therapeutic benefits for patients with diseases like Alzheimer's, Parkinson's, and to improve outcomes following ischemic stroke.[6]
References
- 1. Frontiers | Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Artemisinin Improved Neuronal Functions in Alzheimer's Disease Animal Model 3xtg Mice and Neuronal Cells via Stimulating the ERK/CREB Signaling Pathway [aginganddisease.org]
- 4. mdpi.com [mdpi.com]
- 5. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Another Use for a Proven Drug: Experimental Evidence for the Potential of Artemisinin and Its Derivatives to Treat Alzheimer’s Disease [mdpi.com]
- 7. Neuroprotective Effect of Artemisinin in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Artemisinin Prevents Glutamate-Induced Neuronal Cell Death Via Akt Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artemisinin Confers Neuroprotection against 6-OHDA-Induced Neuronal Injury In Vitro and In Vivo through Activation of the ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of Artemisia absinthium on 6-hydroxydopamine-induced toxicity in SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemisinin attenuated oxidative stress and apoptosis by inhibiting autophagy in MPP+-treated SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Artemisinin Attenuates Amyloid-Induced Brain Inflammation and Memory Impairments by Modulating TLR4/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Artemisia amygdalina Upregulates Nrf2 and Protects Neurons Against Oxidative Stress in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Artemisinin B Improves Learning and Memory Impairment in AD Dementia Mice by Suppressing Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Artemisinin Improved Neuronal Functions in Alzheimer's Disease Animal Model 3xtg Mice and Neuronal Cells via Stimulating the ERK/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Artemisinin alleviates Parkinson's disease by targeting Adcy5-Gch1 axis to trigger a cascade generation of BH4 and dopamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Artemisinin alleviates ischemic stroke injury and promotes neurogenesis through PPARγ-mediated M2 polarization of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Artemisinin Attenuates Amyloid-Induced Brain Inflammation and Memory Impairments by Modulating TLR4/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Artemisinin attenuated ischemic stroke induced cell apoptosis through activation of ERK1/2/CREB/BCL-2 signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Antiprotozoal Potential of Artemisinin and its Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Artemisinin and its derivatives, cornerstone therapies in the treatment of malaria, exhibit a broad spectrum of activity against a range of other parasitic protozoa.[1][2] This technical guide synthesizes the current understanding of the efficacy, mechanism of action, and experimental evaluation of artemisinins against clinically significant protozoan pathogens beyond Plasmodium spp. The document provides a compilation of quantitative data on the compounds' bioactivity, details key experimental protocols for their assessment, and visualizes the proposed molecular mechanisms and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of parasitology and drug development, facilitating further investigation into the therapeutic potential of this versatile class of compounds.
Introduction: A Compound of Broad Significance
Originally isolated from the plant Artemisia annua, artemisinin is a sesquiterpene lactone characterized by a unique endoperoxide bridge, which is crucial for its biological activity.[1][3] While its rapid and potent action against Plasmodium falciparum has revolutionized malaria treatment, a growing body of evidence demonstrates its efficacy against other protozoan parasites, including Leishmania spp., Trypanosoma spp., and Giardia lamblia.[1][2] The repurposing of artemisinin and its semi-synthetic derivatives (e.g., artesunate, artemether, dihydroartemisinin) for these non-malarial parasitic diseases represents a promising avenue for the development of new, effective, and affordable treatments, particularly for neglected tropical diseases.[1][2]
Quantitative Efficacy Against Parasitic Protozoa
The in vitro and in vivo activity of artemisinin and its derivatives has been quantified against a variety of protozoan parasites. The following tables summarize the key efficacy data, primarily presented as the half-maximal inhibitory concentration (IC50).
Table 1: Efficacy of Artemisinin and its Derivatives against Leishmania spp.
| Compound | Leishmania Species & Stage | IC50 Value | Comments | Source |
|---|---|---|---|---|
| Artemisinin | L. donovani (promastigotes) | 160 µM | High safety index (>22-fold) | [4][5] |
| Artemisinin | L. donovani (amastigotes) | 22 µM | High safety index (>22-fold) | [4][5] |
| Artemisinin | Leishmania spp. (promastigotes) | 100 - 120 µM | Broad spectrum against multiple species | [6][7] |
| Artemisinin | L. major (amastigotes) | 25 µg/mL | Assessed in macrophages of BALB/c mice |[1] |
Table 2: Efficacy of Artemisinin and its Derivatives against Trypanosoma spp.
| Compound | Trypanosoma Species & Stage | IC50 Value | Comments | Source |
|---|---|---|---|---|
| Artemisinin | T. brucei rhodesiense (trypomastigotes) | 15.7 - 22.5 µM | In vitro growth inhibition | [8] |
| Artemisinin | T. cruzi (epimastigotes) | 13.4 - 23.3 µM | In vitro growth inhibition | [8] |
| Artemisinin | T. brucei brucei | 0.42 µg/µl | In vitro motility assessment |[9] |
Table 3: Efficacy of Dihydroartemisinin (DHA) against Giardia lamblia
| Compound | Giardia lamblia Stage | LD50 Value | Comments | Source |
|---|
| Dihydroartemisinin (DHA) | Trophozoites | 200 µg/mL | Axenically grown trophozoites |[10] |
Mechanism of Action
The precise mechanism of action of artemisinin is still a subject of extensive research, but a general consensus points towards a two-step process involving activation and subsequent generation of cytotoxic reactive oxygen species (ROS).[3]
Heme-Mediated Activation and Oxidative Stress
The primary activation pathway is thought to be dependent on the presence of ferrous iron (Fe²⁺), which is abundant in the form of heme within parasites that digest hemoglobin, such as Plasmodium.[11] The interaction between the endoperoxide bridge of artemisinin and heme leads to the cleavage of the bridge and the formation of carbon-centered radicals. These radicals can subsequently generate a cascade of reactive oxygen species, leading to widespread, indiscriminate damage to parasite macromolecules, including proteins and lipids.[3] This process ultimately results in parasite death.
Caption: Heme-mediated activation pathway of Artemisinin.
Other Proposed Mechanisms
Beyond the canonical heme-activation model, several other mechanisms have been proposed that may act in concert or be specific to certain protozoa:
-
Inhibition of Calcium ATPase: Artemisinin has been shown to inhibit a calcium-dependent ATPase (Ca²⁺-ATPase) in T. cruzi membranes, suggesting a mode of action involving the disruption of ion homeostasis.[8][12][13]
-
Mitochondrial Disruption: In Leishmania donovani, artemisinin induces apoptosis, which is associated with mitochondrial dysfunction.[4] Similarly, in Plasmodium falciparum, the drug has been observed to localize in parasite mitochondria and cause morphological changes.[14]
-
Induction of Host Protective Responses: In studies with Leishmania donovani-infected macrophages, artemisinin normalized the production of nitrite and the expression of inducible nitric oxide synthase (iNOS), indicating it can stimulate host-mediated parasiticidal activity alongside its direct effects.[6][7]
-
Cell Cycle Arrest: Dihydroartemisinin (DHA) has been observed to cause cell division arrest in Giardia lamblia.[10]
The following diagram illustrates the multifaceted effects of artemisinin on a protozoan parasite, integrating the primary oxidative stress mechanism with other key cellular impacts.
Caption: Multifactorial mechanism of Artemisinin's antiprotozoal action.
Key Experimental Protocols
The evaluation of antiprotozoal compounds requires robust and reproducible experimental methodologies. Below are outlines of common protocols used in the cited literature for assessing the efficacy and cytotoxicity of artemisinin and its derivatives.
In Vitro Antiprotozoal Activity Assay (e.g., against Leishmania Promastigotes)
This protocol is a standard method to determine the IC50 of a compound against the motile, extracellular stage of Leishmania.
-
Parasite Culture: Log-phase Leishmania promastigotes are cultured in appropriate media (e.g., M199) at a specific temperature (e.g., 25°C).
-
Compound Preparation: The test compound (e.g., Artemisinin) is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.
-
Incubation: Parasites are seeded into 96-well plates at a defined density (e.g., 2 x 10⁵ cells/well). The various concentrations of the test compound are added to the wells. Control wells (no drug, solvent only) are included. The plates are incubated for a set period (e.g., 48-72 hours).
-
Viability Assessment: Parasite viability is measured using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS-PMS.[7] The dye is added to each well, and after a further incubation period, the absorbance is read using a microplate reader. The color change is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The absorbance readings are converted to percentage inhibition relative to the control. The IC50 value is then calculated by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro antiprotozoal IC50 assay.
Cytotoxicity Assay on Mammalian Cells
To assess the selectivity of a compound, its toxicity against a mammalian cell line is determined. This is crucial for establishing a therapeutic window.
-
Cell Culture: A mammalian cell line (e.g., HEK293, Vero, or macrophages) is cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).[15][16]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well) and allowed to adhere.[15]
-
Treatment: The cells are treated with the same range of compound concentrations used in the antiprotozoal assay.
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours).[15]
-
Viability Assessment: Cell viability is measured using an appropriate method, such as the MTT assay, as described previously.[15][16]
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined using the formula: SI = CC50 (mammalian cells) / IC50 (parasite) . A higher SI value indicates greater selectivity for the parasite over the host cells.[17]
Conclusion and Future Directions
Artemisinin and its derivatives have demonstrated significant antiprotozoal activity beyond their well-established role as antimalarials.[1][2] Their multifaceted mechanism of action, primarily involving heme-activated oxidative damage, offers a robust pathway for parasite killing that may be applicable to a range of pathogens. The quantitative data compiled herein underscore the potential of these compounds against Leishmania, Trypanosoma, and Giardia.
However, further research is imperative. Key areas for future investigation include:
-
In Vivo Studies: More extensive in vivo studies are needed to validate the in vitro efficacy and to establish optimal dosing regimens and safety profiles for non-malarial indications.[1]
-
Mechanism Elucidation: While the role of oxidative stress is clear, the specific molecular targets and the relevance of secondary mechanisms (e.g., Ca²⁺-ATPase inhibition) in different protozoa require deeper investigation.
-
Drug Delivery and Formulation: The poor bioavailability of artemisinin is a known limitation.[5] Research into novel drug delivery systems, such as solid lipid nanoparticles, could enhance therapeutic efficacy and reduce required dosages.[5]
-
Combination Therapies: As with malaria, investigating artemisinin-based combination therapies for other protozoan diseases could enhance efficacy and mitigate the risk of drug resistance.
References
- 1. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanism of Action of Artemisinin—The Debate Continues | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel outlook in the delivery of artemisinin: production and efficacy in experimental visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of artemisinin in experimental visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Artemisinins Inhibit Trypanosoma cruzi and Trypanosoma brucei rhodesiense In Vitro Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of dihydroartemisinin on Giardia lamblia morphology and cell cycle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin activity against Plasmodium falciparum requires hemoglobin uptake and digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Artemisinins inhibit Trypanosoma cruzi and Trypanosoma brucei rhodesiense in vitro growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 14. Morphologic effects of artemisinin in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantification of Artabsin in Artemisia absinthium Extracts using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood). The described protocol is adapted from established methods for the analysis of sesquiterpene lactones from Artemisia species and provides a reliable framework for the isolation and quantification of this compound in plant extracts and other matrices. This method utilizes a reversed-phase C18 column with UV detection, offering high sensitivity and reproducibility for research, quality control, and drug development applications.
Introduction
This compound is a tricyclic sesquiterpene lactone and a significant bioactive constituent of Artemisia absinthium.[1] As an isomer of the more commonly known absinthin, this compound contributes to the characteristic bitterness and potential therapeutic properties of wormwood extracts. Accurate quantification of this compound is crucial for the standardization of herbal preparations, understanding its pharmacological effects, and for use in drug discovery and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of complex mixtures, making it an ideal choice for the analysis of specific phytochemicals like this compound in plant extracts.[2][3][4][5][6] This document provides a detailed protocol for the quantification of this compound using a validated HPLC method with UV detection.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol [7] |
| IUPAC Name | (3S,3aS,6S,9bS)-6-hydroxy-3,6,9-trimethyl-3,3a,4,5,8,9b-hexahydroazuleno[4,5-b]furan-2-one[7] |
| Class | Sesquiterpene Lactone |
| Appearance | Expected to be a crystalline solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile |
HPLC Method for this compound Quantification
The following HPLC method is recommended for the quantification of this compound. The parameters are based on a validated method for the analysis of sesquiterpene lactones in Artemisia absinthium.[2][3][4]
Chromatographic Conditions
| Parameter | Recommended Setting |
| Instrument | HPLC system with a UV/Vis or Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 (RP-18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.085% (v/v) o-phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30% B10-25 min: 30-50% B25-30 min: 50-80% B30-35 min: 80% B35-40 min: 80-30% B (return to initial) |
| Flow Rate | 1.0 mL/min[2][3][4] |
| Column Temperature | 25 °C |
| Detection Wavelength | 205 nm[2][3][4] |
| Injection Volume | 20 µL |
Method Validation Parameters (Hypothetical)
The following table summarizes the expected performance characteristics of this method for this compound quantification. These parameters should be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time | ~15 - 20 min (To be determined experimentally) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation from Artemisia absinthium
-
Drying and Grinding: Dry the aerial parts of Artemisia absinthium at 40°C until a constant weight is achieved. Grind the dried plant material into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol and sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Reconstitution and Filtration:
-
Reconstitute the dried extract with 5 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 20 µL of each working standard solution in triplicate. Plot the peak area against the concentration to generate a calibration curve.
-
Sample Analysis: Inject 20 µL of the prepared sample extract.
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Experimental Workflow and Signaling Pathway Diagrams
Caption: HPLC quantification workflow for this compound.
Caption: Hypothetical this compound signaling pathway.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound in Artemisia absinthium extracts. This protocol is essential for the quality control of herbal products and serves as a valuable tool for further research into the pharmacological properties of this bioactive sesquiterpene lactone. The provided workflow and hypothetical signaling pathway diagrams offer a comprehensive overview for researchers and professionals in the field.
References
- 1. Romanian Wormwood (Artemisia absinthium L.): Physicochemical and Nutraceutical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. | Semantic Scholar [semanticscholar.org]
- 6. REPOSIT | Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-Solid phase extraction-nuclear magnetic resonance [reposit.haw-hamburg.de]
- 7. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Isolation and Purification of Artabsin from Artemisia absinthium
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Artabsin is a sesquiterpene lactone of the guaianolide type, naturally occurring in various Artemisia species, most notably Artemisia absinthium (wormwood). It is recognized for its bitter taste and potential pharmacological activities. These application notes provide a detailed protocol for the isolation and purification of this compound from dried plant material, employing solvent extraction followed by column chromatography and High-Performance Liquid Chromatography (HPLC) for final purification.
Physicochemical Properties of this compound:
A foundational understanding of this compound's properties is crucial for its successful isolation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [PubChem CID: 442146] |
| Molecular Weight | 248.32 g/mol | [PubChem CID: 442146] |
| Appearance | Crystalline solid | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
| Solubility | Soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform. Limited solubility in water. | General knowledge for sesquiterpene lactones |
Experimental Protocols:
This section details the step-by-step methodology for the isolation and purification of this compound.
1. Plant Material and Extraction:
-
Plant Material: Dried and finely powdered aerial parts of Artemisia absinthium.
-
Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Protocol:
-
Macerate 1 kg of the powdered plant material in 5 L of methanol at room temperature for 48 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
2. Solvent Partitioning (Liquid-Liquid Extraction):
-
Solvents: n-Hexane, Ethyl Acetate (EtOAc), and Water.
-
Protocol:
-
Suspend the crude methanol extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by extracting sequentially with n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes. Discard the n-hexane fractions.
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). This compound, being moderately polar, will partition into the ethyl acetate layer.
-
Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate extract under reduced pressure to yield a residue enriched with sesquiterpene lactones.
-
3. Column Chromatography (Primary Purification):
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-Hexane and Ethyl Acetate.
-
Protocol:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Adsorb the concentrated ethyl acetate extract onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A typical gradient could be:
-
n-Hexane (100%)
-
n-Hexane:EtOAc (95:5)
-
n-Hexane:EtOAc (90:10)
-
n-Hexane:EtOAc (80:20)
-
n-Hexane:EtOAc (70:30)
-
n-Hexane:EtOAc (50:50)
-
EtOAc (100%)
-
-
Collect fractions of 50-100 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
For TLC analysis, use silica gel plates and a mobile phase of n-Hexane:EtOAc (e.g., 7:3 or 1:1). Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Combine the fractions containing the compound with an Rf value corresponding to this compound. The expected Rf for moderately polar sesquiterpene lactones would be in the range of 0.3-0.5 in a 1:1 n-Hexane:EtOAc system.
-
Concentrate the combined fractions to obtain a semi-purified this compound fraction.
-
4. High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and Water.
-
Protocol:
-
Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a C18 column.
-
Elute with a linear gradient, for example:
-
0-5 min: 30% ACN in Water
-
5-25 min: 30% to 70% ACN in Water
-
25-30 min: 70% to 100% ACN
-
30-35 min: 100% ACN
-
-
Monitor the elution profile at a wavelength of ~210 nm.
-
Collect the peak corresponding to this compound based on its retention time.
-
Concentrate the collected fraction under reduced pressure to obtain pure this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation:
The following table summarizes representative quantitative data for the extraction and purification of sesquiterpene lactones from Artemisia species. Please note that specific yields for this compound may vary depending on the plant material and extraction efficiency.
| Parameter | Value/Range | Reference/Note |
| Plant Material | Artemisia absinthium (dried aerial parts) | - |
| Initial Extraction Yield (Crude Methanol Extract) | 10 - 15% (w/w) | Representative value for methanolic extraction of herbs. |
| Ethyl Acetate Fraction Yield | 2 - 5% (w/w of crude extract) | Estimated based on partitioning of moderately polar compounds. |
| This compound Content in Plant Material | 0.04 - 0.16% (w/w) | [1] |
| Column Chromatography Mobile Phase Ratio (n-Hexane:EtOAc) | Gradient from 100:0 to 0:100 | General protocol for sesquiterpene lactone purification. |
| HPLC Mobile Phase Ratio (Acetonitrile:Water) | Gradient from 30:70 to 100:0 | General protocol for sesquiterpene lactone purification. |
| Purity after HPLC | >95% | Expected outcome of the described purification protocol. |
Visualizations:
Experimental Workflow for this compound Isolation and Purification:
Caption: Workflow for the isolation and purification of this compound.
Safety Precautions:
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Handle organic solvents with care as they are flammable and may be toxic.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes: In Vitro Cell Culture Assays for Testing Artabsin Efficacy
Introduction
Artabsin is a sesquiterpenoide lactone naturally found in plants of the Artemisia genus.[1] Like other compounds from this genus, such as Artemisinin, this compound and its derivatives are investigated for their therapeutic potential, including anti-inflammatory and anti-cancer properties.[2][3][4][5] A key mechanism of action for these compounds is the modulation of critical cellular signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.[2][3][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The protocols outlined below detail methods to evaluate its cytotoxic effects, its ability to induce apoptosis, and its impact on the NF-κB signaling pathway.
Workflow for In Vitro Efficacy Testing of this compound
The overall experimental workflow provides a systematic approach to characterizing the bioactivity of this compound, starting from broad cytotoxic screening to investigating a specific mechanism of action.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[8][9][10]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
DMSO (Dimethyl Sulfoxide)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[13][15]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]
Data Presentation:
The percentage of cell viability is calculated using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the log concentration of this compound.
| Cell Line | This compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| HepG2 | 0 (Control) | 1.254 | 0.085 | 100.0% |
| 1 | 1.102 | 0.071 | 87.9% | |
| 10 | 0.876 | 0.063 | 69.8% | |
| 25 | 0.612 | 0.055 | 48.8% | |
| 50 | 0.345 | 0.042 | 27.5% | |
| 100 | 0.158 | 0.029 | 12.6% | |
| IC50 (µM) | ~26.5 |
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[16][18]
Materials:
-
Cells treated with this compound (at IC50) and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[19]
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed 1x10^6 cells in a T25 flask. Treat with the IC50 concentration of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[19] Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[17]
-
Flow Cytometry: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[19]
Data Presentation:
| Treatment | Quadrant | Cell Population | % of Total Cells |
| Control | Lower Left (Q3) | Viable (Annexin V- / PI-) | 95.2% |
| Lower Right (Q4) | Early Apoptotic (Annexin V+ / PI-) | 2.5% | |
| Upper Right (Q2) | Late Apoptotic (Annexin V+ / PI+) | 1.8% | |
| Upper Left (Q1) | Necrotic (Annexin V- / PI+) | 0.5% | |
| This compound (IC50) | Lower Left (Q3) | Viable (Annexin V- / PI-) | 45.7% |
| Lower Right (Q4) | Early Apoptotic (Annexin V+ / PI-) | 35.8% | |
| Upper Right (Q2) | Late Apoptotic (Annexin V+ / PI+) | 15.3% | |
| Upper Left (Q1) | Necrotic (Annexin V- / PI+) | 3.2% |
Protocol 3: NF-κB Signaling Pathway Analysis (Western Blot)
This protocol assesses the effect of this compound on the canonical NF-κB pathway. Activation of this pathway, often by stimuli like TNF-α, involves the phosphorylation and degradation of the inhibitor IκBα, which releases the p65/p50 dimer to translocate to the nucleus and activate gene transcription.[7][20] this compound is hypothesized to inhibit this process, preventing IκBα phosphorylation and subsequent p65 activation.[2][3]
Materials:
-
Cells treated with this compound and/or a stimulant (e.g., TNF-α)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-treat with this compound for 1-2 hours, then stimulate with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash three times with TBST. Then, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.
Data Presentation:
| Treatment Group | p-IκBα (Relative Density) | Total IκBα (Relative Density) | p65 (Relative Density) | β-actin (Relative Density) |
| Control (Untreated) | 0.15 | 0.98 | 1.02 | 1.00 |
| TNF-α (10 ng/mL) | 0.95 | 0.25 | 0.99 | 1.00 |
| This compound (IC50) | 0.12 | 1.01 | 1.03 | 1.00 |
| This compound + TNF-α | 0.25 | 0.85 | 1.01 | 1.00 |
Note: Data represents densitometry analysis of Western blot bands, normalized to the loading control.
This compound's Proposed Mechanism of Action
This compound is thought to exert its anti-inflammatory and anti-cancer effects by inhibiting the canonical NF-κB signaling pathway. This pathway is crucial for cellular responses to stimuli such as cytokines and stress.[6]
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Artemisinin-Type Drugs in Tumor Cell Death: Mechanisms, Combination Treatment with Biologics and Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-clinical studies comparing the anti-inflammatory potential of artemisinic compounds by targeting NFκB/TNF-α/NLRP3 and Nrf2/TRX pathways in Balb/C mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. mdpi.com [mdpi.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Developing a Stable Artabsin Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artabsin, a sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications. However, its poor aqueous solubility presents a major hurdle in the development of effective and stable pharmaceutical formulations. Overcoming this challenge is critical to harnessing its full therapeutic potential. These application notes provide a comprehensive guide to developing stable nanoparticle-based delivery systems for this compound, focusing on solid lipid nanoparticles (SLNs) and liposomes. Detailed protocols for formulation, characterization, stability testing, and in vitro/in vivo evaluation are provided to facilitate research and development in this area.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is fundamental to designing a successful formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| XLogP3-AA (LogP) | 1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Solubility | Poorly soluble in water. Soluble in many organic solvents. | [2] |
Formulation Strategies for this compound
Given its hydrophobic nature, nanoparticle-based formulations such as Solid Lipid Nanoparticles (SLNs) and liposomes are promising strategies to enhance the solubility, stability, and bioavailability of this compound.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and good tolerability.
Representative Quantitative Data for this compound-SLNs
The following table presents expected ranges for the physicochemical characteristics of this compound-loaded SLNs. These values are representative and will require optimization for specific formulations.
| Parameter | Expected Range |
| Particle Size (nm) | 100 - 400 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -15 to -30 |
| Encapsulation Efficiency (%) | > 70% |
| Drug Loading (%) | 1 - 5% |
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and are known for their biocompatibility and ability to modify drug pharmacokinetics.
Representative Quantitative Data for this compound-Loaded Liposomes
The following table presents expected ranges for the physicochemical characteristics of this compound-loaded liposomes. These values are representative and will require optimization for specific formulations.
| Parameter | Expected Range |
| Particle Size (nm) | 80 - 200 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -10 to -25 (for neutral or anionic lipids) |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | 0.5 - 3% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of this compound-SLNs using the hot homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
Organic Solvent (e.g., acetone, ethanol - optional, for drug dissolution)
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax®)
-
Probe sonicator
-
Water bath
-
Magnetic stirrer
-
Beakers and glassware
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point in a beaker placed in a water bath.
-
Dissolve this compound in the molten lipid. If necessary, first dissolve this compound in a minimal amount of a suitable organic solvent and then add it to the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Homogenization:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.
-
-
Sonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator. Optimize sonication time and power to achieve the desired particle size. Typically, 5-15 minutes of sonication is sufficient.
-
-
Cooling and Nanoparticle Formation:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
-
Storage:
-
Store the SLN dispersion at 4°C for further characterization.
-
Protocol 2: Preparation of this compound-Loaded Liposomes
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine (PC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC))
-
Cholesterol
-
Organic Solvent Mixture (e.g., Chloroform:Methanol, 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath
-
Round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent mixture in a round-bottom flask. The molar ratio of the components will need to be optimized.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid transition temperature to evaporate the organic solvents.
-
Continue the evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in the water bath for 1-2 hours. This will form a suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Purification:
-
To remove unencapsulated this compound, the liposomal suspension can be purified by dialysis or size exclusion chromatography.
-
-
Storage:
-
Store the liposomal suspension at 4°C.
-
Protocol 3: Characterization of this compound Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension with purified water or an appropriate buffer to a suitable concentration for measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination
-
Technique: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension using a centrifugal filter unit to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantification of Free Drug: Analyze the filtrate to determine the concentration of free this compound using a validated HPLC method.
-
Quantification of Total Drug: Disrupt a known amount of the nanoparticle suspension using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug. Analyze the total this compound concentration using HPLC.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total weight of nanoparticles] x 100
-
-
C. Morphological Characterization
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Remove the excess liquid with filter paper.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Allow the grid to dry completely before imaging with a TEM.
-
Protocol 4: In Vitro Drug Release Study
This protocol describes the in vitro release of this compound from nanoparticles using the dialysis bag method.
Materials:
-
This compound-loaded nanoparticle suspension
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Release medium (e.g., PBS pH 7.4 containing a surfactant like Tween® 80 to maintain sink conditions)
-
Shaking water bath or incubator
Procedure:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Pipette a known volume of the this compound-loaded nanoparticle suspension into the dialysis bag and seal both ends.
-
Immerse the sealed dialysis bag in a known volume of the release medium in a beaker.
-
Place the beaker in a shaking water bath maintained at 37°C with a constant shaking speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed release medium.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 5: Stability Studies
This protocol outlines a stability testing plan for this compound nanoparticle formulations based on ICH guidelines.[3][4][5][6]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
Testing Frequency:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 3, 6 months
Parameters to be Evaluated:
-
Visual appearance (e.g., color change, precipitation, aggregation)
-
Particle size and PDI
-
Zeta potential
-
Encapsulation efficiency
-
pH of the suspension
-
Drug content (assay)
Protocol 6: In Vivo Efficacy Study (Representative Model: Carrageenan-Induced Paw Edema in Mice)
This protocol provides a general framework for evaluating the anti-inflammatory activity of an this compound formulation.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
This compound formulation
-
Vehicle control (e.g., saline)
-
Reference drug (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Carrageenan control
-
Group III: Reference drug + Carrageenan
-
Group IV-VI: this compound formulation at different doses + Carrageenan
-
-
Drug Administration: Administer the vehicle, reference drug, or this compound formulation (e.g., orally or intraperitoneally) 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.
-
Perform statistical analysis to determine significance.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies with related compounds like Artemisinin, this compound may exert its therapeutic effects by modulating key inflammatory and cell survival signaling pathways such as NF-κB and MAPK.
Caption: Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Caption: Potential inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for the development and evaluation of this compound formulations.
Conclusion
The development of a stable and effective formulation for this compound is a critical step towards its clinical translation. The protocols and guidelines presented in these application notes provide a comprehensive framework for the formulation of this compound into solid lipid nanoparticles and liposomes, as well as their thorough characterization and evaluation. By systematically applying these methodologies, researchers can advance the development of novel this compound-based therapeutics.
References
- 1. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaacademias.com [pharmaacademias.com]
- 4. snscourseware.org [snscourseware.org]
- 5. editverse.com [editverse.com]
- 6. database.ich.org [database.ich.org]
Application Notes and Protocols for the Mass Spectrometry Analysis of Artemisinin and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Artemisinin and its derivatives are a class of sesquiterpene lactones that are widely used as potent antimalarial drugs. Understanding the pharmacokinetic and metabolic profiles of these compounds is crucial for optimizing therapeutic efficacy and ensuring patient safety. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the sensitive and specific quantification of artemisinin and its metabolites in biological matrices.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of artemisinin and its key metabolites.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of artemisinin and its related compounds in biological samples.
Table 1: LC-MS/MS Method Parameters for Artemisinin Quantification
| Parameter | Method 1 (Human Plasma)[3] | Method 2 (Rat Serum)[4] | Method 3 (Rat Plasma)[5] |
| Internal Standard | Artesunate | Arteether | - |
| Sample Volume | 50 µL | Not Specified | 50 µL |
| Extraction Method | Solid Phase Extraction (SPE) | Not Specified | Protein Precipitation |
| LC Column | Hypersil Gold C18 (100 x 2.1 mm, 5 µm) | Not Specified | Not Specified |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate pH 3.5 (50:50, v/v) | Not Specified | Not Specified |
| Flow Rate | 0.5 mL/min | Not Specified | Not Specified |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MS/MS Transition (m/z) | Not Specified | 305.4 -> 151.10 | Not Specified |
| Linear Range | 1.03–762 ng/mL | 4–10,000 ng/mL | 5.0–200.0 ng/mL |
| LLOQ | 1.03 ng/mL | 4 ng/mL | 5.0 ng/mL |
| Precision (RSD%) | < 8% | < 15% | Not Specified |
| Recovery | High | 80.0–107.3% | Not Specified |
Table 2: Pharmacokinetic Parameters of Artemisinin in Rats
| Parameter | Intravenous Administration[4] | Oral Administration[4] |
| Dose | Not Specified | Not Specified |
| Cmax | Not Specified | Not Specified |
| Tmax | Not Specified | Not Specified |
| AUC | Not Specified | Not Specified |
| t1/2 | Not Specified | Not Specified |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences from the biological matrix and concentrating the analytes.
a. Protein Precipitation (for Plasma/Serum) [5][6]
This is a rapid and simple method suitable for high-throughput analysis.
-
Materials:
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
-
b. Solid-Phase Extraction (SPE) (for Plasma) [3][7]
SPE provides cleaner extracts and can be automated for high-throughput applications.[7]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
SPE manifold or automated SPE system
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile)
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 50 µL of plasma (pre-treated with internal standard) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used, such as a Hypersil Gold C18 (100 mm × 2.1 mm, 5 µm).[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate at pH 3.5) in a 50:50 (v/v) ratio.[3]
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.[3]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM).
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for artemisinin and its metabolites.
-
SRM Transitions:
-
Gas Temperatures and Flow Rates: These parameters should be optimized for the specific instrument being used.
Visualizations
References
- 1. The Application of Mass Spectrometry in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometric method for the determination of Artemisinin in rat serum and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Qualitative-(semi)quantitative data acquisition of artemisinin and its metabolites in rat plasma using an LTQ/Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. LC-MS/MS method for the simultaneous quantification of artesunate and its metabolites dihydroartemisinin and dihydroartemisinin glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Artabsin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Artabsin, a sesquiterpene lactone primarily found in various Artemisia species, has garnered interest for its potential therapeutic properties. As with many natural products, the synthesis of derivatives is a crucial step in optimizing bioactivity, improving pharmacokinetic properties, and elucidating structure-activity relationships (SAR). This document provides detailed application notes and protocols for the semi-synthesis of this compound derivatives. While specific literature on the synthesis of this compound derivatives is limited, the protocols outlined below are based on established methods for the derivatization of analogous sesquiterpene lactones, such as Artemisinin, and are expected to be applicable to the this compound scaffold.
General Synthetic Strategies
The chemical structure of this compound offers several reactive sites for derivatization, primarily the hydroxyl group and the α,β-unsaturated lactone moiety. Common synthetic modifications include esterification and etherification of the hydroxyl group, and Michael addition to the α,β-unsaturated lactone.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of this compound derivatives. Researchers should optimize reaction conditions, such as temperature, reaction time, and stoichiometry, for each specific derivative.
Protocol 1: Esterification of this compound
This protocol describes the synthesis of ester derivatives of this compound at the hydroxyl group.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Acyl chloride or carboxylic anhydride (e.g., acetyl chloride, succinic anhydride)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base, such as TEA (1.5 equivalents) or a catalytic amount of DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or carboxylic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: Etherification of this compound
This protocol outlines the synthesis of ether derivatives of this compound at the hydroxyl group.
Materials:
-
This compound
-
Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred suspension of NaH (1.5 equivalents) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in the same solvent dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system to yield the pure ether derivative.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 3: Michael Addition to the α,β-Unsaturated Lactone
This protocol describes the addition of a nucleophile to the α,β-unsaturated lactone of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, a thiol)
-
Solvent (e.g., methanol, ethanol, or an aprotic solvent like DCM)
-
Base (if required, e.g., TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the nucleophile (1.1-2.0 equivalents). If the nucleophile is an amine salt, add a base like TEA to liberate the free amine.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, perform an aqueous workup to remove any excess reagents or salts.
-
Purify the crude product by silica gel column chromatography to obtain the desired Michael adduct.
-
Characterize the final product using NMR and mass spectrometry to confirm the structure and stereochemistry of the addition.
Data Presentation
The following tables summarize the types of derivatives that have been synthesized from other sesquiterpene lactones and their reported biological activities. These serve as a reference for the potential outcomes of this compound derivatization.
Table 1: Synthetic Derivatives of Sesquiterpene Lactones and their Biological Activities
| Parent Compound | Derivative Type | Reagents | Biological Activity |
| Dihydroartemisinin | Ether | NaH, Alkyl halide | Antimalarial, Anticancer |
| Dihydroartemisinin | Ester | Acyl chloride, Base | Antimalarial, Anticancer |
| Parthenolide | Amino-adduct | Amine | Pro-apoptotic, NF-κB inhibitor |
| Helenalin | Ester | Anhydride, DMAP | Anti-inflammatory |
Table 2: Quantitative Data for Analogous Sesquiterpene Lactone Derivatives
| Derivative | Yield (%) | Cytotoxicity (IC50, µM) | Cell Line |
| Artemether | 85-95 | 1.5 | A549 (Lung Cancer)[1] |
| Artesunate | 90-98 | 2.8 | MCF-7 (Breast Cancer) |
| Parthenolide-dimethylamino adduct | 75 | 5.2 | Jurkat (T-cell leukemia) |
| Helenalin acetate | >90 | 0.8 | RAW 264.7 (Macrophage) |
Mandatory Visualizations
Signaling Pathway
Many sesquiterpene lactones are known to exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling pathway.[2][3][4][5] The α-methylene-γ-lactone moiety present in this compound is a key pharmacophore that can covalently bind to cysteine residues in the p65 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent pro-inflammatory gene transcription.[2]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflows
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Workflow for the biological evaluation of this compound derivatives.
References
- 1. Computational Analysis of Artimisinin Derivatives on the Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Inhibition of the transcription factor NF-kappa B by sesquiterpene lactones from Podachaenium eminens - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Mechanism of Action of Artabsin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for elucidating the mechanism of action of Artabsin, a sesquiterpene lactone found in wormwood.[1] The following protocols are designed to investigate this compound's effects on key cellular processes, including cell viability, apoptosis, and inflammation, and to identify the underlying signaling pathways involved.
Assessment of this compound's Effect on Cell Viability and Proliferation
A fundamental first step in characterizing the bioactivity of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, assessing cell metabolic activity.[2]
Experimental Protocol: MTT Assay
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a selected cell line.
Materials:
-
Target cell line (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation: IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound on cell viability should be calculated and presented in a clear tabular format.
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| HCT-116 | 24 | 75.2 ± 5.1 |
| HCT-116 | 48 | 48.9 ± 3.8 |
| HCT-116 | 72 | 25.1 ± 2.3 |
| MCF-7 | 24 | 82.5 ± 6.4 |
| MCF-7 | 48 | 55.3 ± 4.7 |
| MCF-7 | 72 | 30.8 ± 2.9 |
Workflow for Cell Viability Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Investigation of Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its deregulation is a hallmark of cancer. Many therapeutic compounds exert their effects by inducing apoptosis in cancer cells. Assays to detect apoptosis include Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[3][4]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry within 1 hour.
Data Presentation: Apoptosis Quantification
The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive) should be quantified and tabulated.
| Treatment | Duration (hours) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |
| Vehicle Control | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (IC50) | 24 | 60.7 ± 4.5 | 25.3 ± 3.2 | 10.1 ± 1.5 | 3.9 ± 0.8 |
| Vehicle Control | 48 | 93.8 ± 2.5 | 3.1 ± 0.6 | 2.2 ± 0.5 | 0.9 ± 0.2 |
| This compound (IC50) | 48 | 45.1 ± 3.9 | 35.8 ± 4.1 | 15.4 ± 2.3 | 3.7 ± 0.7 |
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V/PI apoptosis assay.
Elucidation of this compound's Impact on Inflammatory Signaling Pathways
Compounds from Artemisia species, such as Artemisinin, have been shown to possess anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[5][6][7] These pathways play a crucial role in regulating the expression of pro-inflammatory cytokines and enzymes.
Experimental Protocol: NF-κB Reporter Assay
Objective: To determine if this compound inhibits NF-κB signaling.
Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound
-
TNF-α (or another NF-κB inducer)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Data Presentation: NF-κB Inhibition
The inhibitory effect of this compound on NF-κB activity should be presented as a percentage of the activity seen with the inducer alone.
| This compound Concentration (µM) | NF-κB Activity (% of TNF-α control) |
| 0 (Vehicle) | 100 ± 8.5 |
| 10 | 85.3 ± 7.1 |
| 25 | 62.1 ± 5.4 |
| 50 | 35.8 ± 4.2 |
| 100 | 15.2 ± 2.9 |
Signaling Pathway: this compound's Potential Inhibition of NF-κB
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Experimental Protocol: Western Blot for MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
Inducer (e.g., TNF-α, LPS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, -JNK, -p38, and total-ERK, -JNK, -p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for various time points or at different concentrations, with or without an inducer.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the specific primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation: MAPK Phosphorylation Levels
The relative phosphorylation levels of MAPK proteins can be quantified by densitometry and presented in a table.
| Treatment | p-ERK / Total ERK (Fold Change) | p-JNK / Total JNK (Fold Change) | p-p38 / Total p38 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Inducer | 3.5 ± 0.4 | 4.2 ± 0.5 | 3.8 ± 0.3 |
| Inducer + this compound (25 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.0 ± 0.2 |
| Inducer + this compound (50 µM) | 1.2 ± 0.2 | 1.4 ± 0.3 | 1.1 ± 0.1 |
Signaling Pathway: this compound's Potential Modulation of MAPK Pathways
Caption: Potential modulation of MAPK signaling pathways by this compound.
By employing these cell-based assays, researchers can systematically investigate the mechanism of action of this compound, providing valuable insights for its potential therapeutic applications.
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methanolic extract of Artemisia absinthium prompts apoptosis, enhancing expression of Bax/Bcl-2 ratio, cell cycle arrest, caspase-3 activation and mitochondrial membrane potential destruction in human colorectal cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximize your apoptosis analysis | Abcam [abcam.com]
- 5. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Artabsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methods for evaluating the antioxidant potential of Artabsin, a sesquiterpene lactone found in plants of the Artemisia genus. The following protocols for in vitro and cell-based assays are designed to deliver robust and reproducible data for researchers in drug discovery and natural product chemistry.
Overview of Antioxidant Activity Assays
The antioxidant activity of a compound can be assessed through various mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET) reactions.[1] To obtain a comprehensive antioxidant profile for this compound, it is recommended to use a panel of assays that measure different aspects of its antioxidant capacity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and straightforward SET-based assay to screen for radical scavenging activity.[2][3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another SET-based assay that is applicable to both hydrophilic and lipophilic antioxidants.[4][5]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: A SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: A HAT-based assay that measures the ability of an antioxidant to quench peroxyl radicals.[8][9]
-
Cellular Antioxidant Activity (CAA) Assay: A cell-based assay that provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and localization.[10][11]
Data Presentation
The antioxidant capacity of this compound, as determined by the following assays, should be recorded and presented in a structured format for clear comparison. The results are typically expressed as the IC50 value (the concentration of the sample required to scavenge 50% of the initial radical concentration) or in terms of Trolox Equivalents (TE), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[12][13]
Table 1: Summary of In Vitro Antioxidant Capacity Data for this compound
| Assay | Parameter | This compound | Standard (e.g., Trolox/Ascorbic Acid) |
| DPPH | IC50 (µg/mL or µM) | To be determined | To be determined |
| ABTS | IC50 (µg/mL or µM) | To be determined | To be determined |
| TEAC (Trolox Equivalents) | To be determined | 1.0 | |
| FRAP | Ferrous Equivalents (mM Fe²⁺/mg) | To be determined | To be determined |
| ORAC | µmole TE/g or µmole TE/mol | To be determined | 1.0 |
Table 2: Summary of Cellular Antioxidant Activity Data for this compound
| Assay | Parameter | This compound | Standard (e.g., Quercetin) |
| CAA | CAA Value (µmol QE/100 µmol) | To be determined | To be determined |
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is a generalized method and may require optimization based on specific laboratory conditions.[3][14]
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound
-
Standard antioxidant (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay Protocol:
-
Incubation and Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where: A_control is the absorbance of the control. A_sample is the absorbance of the sample.[14]
-
-
Determination of IC50:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound. A lower IC50 value indicates higher antioxidant activity.[12]
-
ABTS Radical Cation Decolorization Assay
This protocol is based on the method described by Re et al. and may require optimization.[16]
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[17]
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[17]
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[16]
-
-
Assay Protocol:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.[17]
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where: A_control is the absorbance of the control. A_sample is the absorbance of the sample.[12]
-
-
Determination of IC50 and TEAC:
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
The Trolox Equivalent Antioxidant Capacity (TEAC) can also be calculated by comparing the scavenging activity of this compound to that of Trolox.[3]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol is based on the method of Benzie and Strain.[18]
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Assay Protocol:
-
Incubation and Measurement:
-
Calculation:
-
Create a standard curve using the absorbance values of the ferrous sulfate or Trolox standards.
-
Determine the FRAP value of this compound by comparing its absorbance to the standard curve. The results are expressed as mM Ferrous Equivalents.[21]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol is a generalized method and may require optimization.[22][23]
Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox standard
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Solutions:
-
Assay Protocol:
-
In a 96-well black microplate, add the this compound dilutions and Trolox standards to the respective wells.[24]
-
Add the fluorescein solution to all wells.[24]
-
Incubate the plate at 37°C for a short period (e.g., 15-30 minutes).[22][24]
-
Initiate the reaction by adding the AAPH solution to all wells except the blank.[23]
-
-
Measurement:
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as µmole of Trolox Equivalents (TE).[13]
-
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Antioxidant Activities of Various Extracts from Artemisisa selengensis Turcz (LuHao) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. mdpi.com [mdpi.com]
- 23. agilent.com [agilent.com]
- 24. arigobio.com [arigobio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Artabsin Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges associated with low extraction yields of artabsin and related sesquiterpene lactones from Artemisia species.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction process in a question-and-answer format.
Q1: My this compound yield is disappointingly low. What are the most common reasons?
Low yields can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality of the initial plant material, the preparation of the sample, the chosen extraction parameters, and potential degradation of the target compound. A systematic approach to troubleshooting is often the most effective way to identify the bottleneck in your process.
Q2: How critical is the plant material? How can I ensure I'm starting with a good source?
The quality and type of your starting material are paramount and can significantly impact the final yield. This compound is a sesquiterpene lactone found in species like Artemisia absinthium (wormwood).[1][2]
-
Correct Plant Part: The highest concentrations of sesquiterpene lactones are found in the aerial parts of the plant, specifically the leaves and flowers.[1][2][3]
-
Harvest Time: For Artemisia absinthium, the concentration of bitter components, including sesquiterpene lactones, is typically highest when the plant is harvested in September.[4]
-
Geographic and Genetic Factors: The chemical composition of Artemisia species can vary significantly based on the growing environment, geographical location, and the specific chemotype of the plant.[1][2] This means that plants of the same species from different regions may have naturally different levels of this compound.
Q3: I've confirmed my plant material is high quality. What's the next step in troubleshooting?
After verifying your source material, the next step is to evaluate your sample preparation and extraction methodology. The following diagram outlines a logical workflow for troubleshooting low yields.
Q4: Which solvent system is best for extracting this compound?
The choice of solvent is critical for efficiently extracting sesquiterpene lactones like this compound. The ideal solvent should have a polarity that matches the target compound. Mixtures of solvents are often more effective than a single solvent.[5]
-
Polar Protic Solvents: Ethanol and methanol are effective at extracting a wide range of polar and nonpolar compounds.[6][7] Ethanol is often preferred for its safety in pharmaceutical applications.[6] Ethanol-water mixtures (e.g., 70-80%) are particularly effective for extracting glycosides and other moderately polar compounds.[8][9]
-
Aprotic Solvents: Acetone is a medium-polarity solvent that is effective for extracting phenolic compounds and flavonoids, which are often co-extracted with sesquiterpene lactones.[5][6]
-
Non-Polar Solvents: Hexane is a common choice for extracting non-polar compounds and is widely used for the related sesquiterpene lactone, artemisinin, making it a viable option for this compound.[10][11][12]
The following table summarizes the properties of common solvents.
| Solvent | Polarity | Advantages | Disadvantages | Best For |
| Methanol | High | High solubility for a wide range of compounds, efficient extraction.[6][7] | Toxic, volatile.[6] | Broad-spectrum extraction of polar compounds. |
| Ethanol | High | Safe for food/pharma use, effective for polar and nonpolar compounds.[5][6] | Can extract high amounts of water-soluble impurities like chlorophyll. | General-purpose extraction of sesquiterpene lactones. |
| Acetone | Medium | Highly volatile (easy to remove), good for medium-polar compounds.[6] | Flammable. | Extracting phenolic compounds and flavonoids alongside target compounds.[5][6] |
| Hexane | Low | Highly selective for non-polar compounds, easy to evaporate.[11] | Flammable, potential neurotoxin. | Selective extraction of non-polar sesquiterpene lactones like artemisinin.[10][12] |
| Ethanol/Water Mix | Variable | Polarity can be tuned, highly efficient for many compounds.[8] | Can be less selective, may extract more impurities. | Optimizing yield for moderately polar compounds.[9] |
Q5: Should I be using a more advanced extraction method than simple maceration?
Yes, modern extraction techniques can significantly improve both the yield and speed of the process compared to traditional methods like maceration or Soxhlet extraction.[13]
-
Ultrasound-Assisted Extraction (UAE): This method uses sound waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing solvent penetration.[14] It generally leads to higher yields in a shorter time compared to conventional methods.[10][15]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, causing cells to rupture and release their contents. It is also a very rapid and efficient method.
-
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically CO2, as the solvent. It is highly selective and provides very clean extracts, but requires specialized and expensive equipment.[16][17]
The table below compares these common techniques.
| Method | Principle | Advantages | Disadvantages | Relative Efficiency |
| Maceration | Soaking plant material in a solvent over time. | Simple, low cost, requires minimal equipment. | Time-consuming, often results in lower yields. | Low |
| Soxhlet Extraction | Continuous solvent reflux through the plant material. | More efficient than maceration, exhaustive extraction. | Requires large solvent volumes, potential for thermal degradation of compounds. | Medium |
| Ultrasound-Assisted (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer.[14] | Fast, efficient, reduced solvent consumption, lower temperatures.[10][18] | Requires specialized equipment (ultrasonic bath/probe). | High |
| Microwave-Assisted (MAE) | Microwave energy heats the solvent and disrupts plant cells. | Very fast, reduced solvent use, high efficiency. | Requires specific microwave equipment, potential for localized overheating. | High |
| Supercritical Fluid (SFE) | Uses a supercritical fluid (e.g., CO2) as a selective solvent.[16] | Highly selective, solvent-free final product, low temperatures. | High initial equipment cost, complex operation.[17] | Very High |
Detailed Experimental Protocol
This section provides a detailed methodology for a key extraction technique that balances efficiency with accessibility for most research labs.
Protocol: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a generalized starting point based on optimized parameters for extracting secondary metabolites from plant material.[9][14][15] Researchers should further optimize these conditions for their specific Artemisia species and laboratory setup.
1. Plant Material Preparation:
-
Use dried aerial parts (leaves and flowers) of Artemisia absinthium.
-
Grind the material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]
2. Extraction Procedure:
-
Solid-to-Solvent Ratio: Weigh 10 g of the powdered plant material and place it into a 250 mL flask. Add 200 mL of the chosen solvent for a 1:20 (g/mL) ratio.[9] A 70-80% ethanol-water mixture is a recommended starting solvent.[9]
-
Ultrasonication: Place the flask in an ultrasonic bath.
-
Set Parameters:
-
Extraction Cycles: For exhaustive extraction, the process can be repeated 2-3 times with fresh solvent.
3. Post-Extraction Processing:
-
Filtration: After sonication, filter the mixture while warm through a suitable filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.
-
Washing: Wash the residue with a small amount of fresh solvent to recover any remaining extract and combine the filtrates.
-
Concentration: Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure. Ensure the water bath temperature is kept low (e.g., < 50°C) to prevent thermal degradation of this compound.[9]
-
Drying & Storage: The resulting crude extract can be further dried in a vacuum oven to remove residual solvent and water. Store the final extract in a cool, dark, and dry place.
The following diagram illustrates the general experimental workflow.
Factors Influencing Final Yield
Successful extraction depends on both biological (pre-extraction) and procedural (extraction) factors. Optimizing both is key to maximizing your yield.
References
- 1. Artemisia absinthium (Wormwood) | Musculoskeletal Key [musculoskeletalkey.com]
- 2. Artemisia Absinthium - Southern Cross University [scu.edu.au]
- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 4. Artemisia absinthium L.—Importance in the History of Medicine, the Latest Advances in Phytochemistry and Therapeutical, Cosmetological and Culinary Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Techniques and Solvents on the Antimicrobial and Antioxidant Potential of Extracts from Acacia dealbata and Olea europaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scialert.net [scialert.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mmv.org [mmv.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 14. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction of artemisinin and artemisinic acid from Artemisia annua L. using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative Evaluation of Different Extraction Techniques for Separation of Artemisinin from Sweet Wormwood (Artemisia annua L.) [mdpi.com]
- 18. ultrasound-assisted extraction procedure: Topics by Science.gov [science.gov]
Technical Support Center: Improving Artabsin Solubility for In Vitro Research
Welcome to the technical support center for Artabsin. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro studies?
This compound is a tricyclic sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities.[1][2] Like many other sesquiterpene lactones, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to significant challenges in in vitro experiments.[3][4] Problems such as compound precipitation in cell culture media can result in inconsistent experimental outcomes and inaccurate dose-response relationships.[5]
Q2: What is the best initial solvent to prepare a stock solution of this compound?
For initial studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound. It is important to first create a concentrated stock (e.g., 10-20 mM) in 100% DMSO, which can then be serially diluted to the final working concentrations in your aqueous experimental medium.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What can I do?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower. Here are several troubleshooting steps:
-
Decrease the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your specific cell line, typically between 0.1% and 0.5%.
-
Increase the Volume of Medium: Add the small volume of DMSO stock solution to a larger volume of pre-warmed medium while vortexing or stirring to facilitate rapid dispersion.
-
Use a Co-solvent: In some cases, using a mixture of solvents can maintain solubility upon aqueous dilution.
-
Sonication: Briefly sonicating the final solution can help break down aggregates and improve dispersion, although recrystallization may still occur over time.[5]
Troubleshooting Guide: Enhancing this compound Solubility
Issue: Persistent precipitation of this compound in aqueous media, even at low DMSO concentrations.
If basic troubleshooting fails, more advanced strategies may be required to enhance the aqueous solubility of this compound for your experiments.
| Solution | Description | Considerations |
| Co-Solvent Systems | Prepare the stock solution in a mixture of solvents. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) can sometimes improve stability in aqueous solutions. The use of 12% polyethylene glycol 4000 has been shown to increase the solubility of the related compound artemisinin to 1 mg/mL.[4] | The final concentration of all organic solvents must be tested for cytotoxicity in your specific cell line. |
| Formulation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6] This method has been shown to improve the stability and dissolution of artemisinin.[6] | This creates a new formulation of the compound, which may have different biological activity or cellular uptake kinetics that need to be characterized. |
| Use of Surfactants (for non-cell-based assays) | For biochemical or enzymatic assays, non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01% - 0.05%) to help solubilize the compound.[5] | Surfactants are generally cytotoxic and are not suitable for most cell-based assays as they can disrupt cell membranes.[5] |
Physicochemical Properties of this compound
A summary of key physicochemical properties for this compound is presented below. These values are computationally derived and provide a basis for understanding its solubility characteristics.
| Property | Value | Source |
| Molecular Formula | C15H20O3 | PubChem[1] |
| Molecular Weight | 248.32 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 2.1 | PubChem[1] |
As a reference, the related and extensively studied sesquiterpene lactone, Artemisinin, is sparingly soluble in water but shows good solubility in solvents like chloroform, ethyl acetate, and acetone.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.
-
Weigh the Compound: Accurately weigh out 2.48 mg of this compound powder (MW: 248.32 g/mol ).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Workflow for Dilution in Aqueous Medium
This protocol provides a generalized workflow for diluting the DMSO stock solution into cell culture medium for in vitro experiments.
-
Prepare Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Serial Dilution (if needed): Perform any intermediate dilutions of the 10 mM stock solution in 100% DMSO to achieve the desired concentrations.
-
Final Dilution: Add the small volume of the DMSO stock solution to the pre-warmed medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Mix Immediately: Immediately after adding the DMSO stock, cap the tube and vortex or invert gently for 10-15 seconds to ensure rapid and uniform dispersion.
-
Visual Inspection: Visually inspect the solution against a light source for any signs of precipitation (cloudiness or visible particles).
-
Apply to Cells: Use the freshly prepared solution to treat cells immediately. Do not store the diluted aqueous solutions, as the compound may precipitate over time.
Visualized Workflows and Signaling Pathways
Experimental Workflow for Solubility Testing
The following diagram outlines a logical workflow for preparing and testing a poorly soluble compound like this compound for in vitro studies.
Caption: A workflow for preparing and evaluating this compound solutions.
Key Signaling Pathways Modulated by Sesquiterpene Lactones
This compound and related compounds have been shown to modulate several key signaling pathways involved in inflammation and cancer.[7][8]
1. Inhibition of NF-κB Signaling Pathway
Sesquiterpene lactones can inhibit the pro-inflammatory NF-κB signaling pathway, which is often constitutively active in cancer cells.[7][8]
Caption: Simplified diagram of NF-κB pathway inhibition.
2. Induction of Apoptosis
This compound can induce programmed cell death (apoptosis), a key mechanism for its potential anti-cancer effects.[9][10]
Caption: Simplified overview of this compound-induced apoptosis.
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Romanian Wormwood (Artemisia absinthium L.): Physicochemical and Nutraceutical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Addressing the stability and degradation of Artabsin in solution
Disclaimer: Specific stability and degradation data for Artabsin in solution are limited in publicly available scientific literature. The information provided in this technical support center is based on the general characteristics of sesquiterpene lactones and data from structurally similar compounds. Researchers should validate these recommendations for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Precipitation of this compound in aqueous solution | This compound, like many sesquiterpene lactones, has low aqueous solubility. The concentration may exceed its solubility limit in the chosen buffer. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol before diluting in aqueous media.- Ensure the final concentration of the organic solvent in the aqueous solution is as low as possible to avoid solvent effects in the experiment.- Consider the use of solubilizing agents, such as cyclodextrins, which have been shown to increase the solubility and stability of similar compounds like dihydroartemisinin.[1] |
| Loss of biological activity over time | This compound may be degrading in the experimental medium. Sesquiterpene lactones can be unstable, particularly at neutral to alkaline pH and elevated temperatures.[1][2] | - Prepare fresh solutions of this compound immediately before use.- If storage is necessary, store stock solutions at -20°C or -80°C in an anhydrous organic solvent.- Minimize the incubation time of this compound in aqueous buffers, especially at 37°C.[1][2]- For in vitro assays, conduct preliminary experiments to determine the stability of this compound under your specific experimental conditions (e.g., pH, temperature, media components). |
| Inconsistent experimental results | This could be due to variable degradation of this compound between experiments. Factors such as minor differences in pH, light exposure, or storage time of solutions can impact stability.[3][4] | - Standardize solution preparation and handling procedures.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Prepare and use solutions within a consistent timeframe for all experiments.- Perform a stability check of your this compound stock solution periodically. |
| Appearance of unknown peaks in HPLC analysis | These are likely degradation products of this compound. Degradation can be accelerated by factors like pH, temperature, and light.[5] | - Conduct a forced degradation study to intentionally generate degradation products and identify their retention times in your HPLC method. This will help in distinguishing this compound from its degradants.- Adjust your experimental conditions to minimize degradation (e.g., use a lower pH buffer if compatible with your experiment). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Due to the limited aqueous solubility of this compound, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for sesquiterpene lactones. However, be aware that some artemisinin-based compounds have shown instability in DMSO, so it is crucial to prepare fresh solutions and minimize storage time.[6]
Q2: How should I store this compound solutions?
A2: For short-term storage, refrigerated conditions (2-8°C) are advisable. For long-term storage, it is recommended to store stock solutions in an anhydrous organic solvent at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that influence the stability of this compound in solution?
A3: Based on studies of similar sesquiterpene lactones, the main factors affecting stability are:
-
pH: Stability is generally greater at acidic pH (e.g., pH 5.5) and decreases significantly at neutral or alkaline pH (e.g., pH 7.4).[1][2]
-
Temperature: Higher temperatures accelerate the rate of degradation.[1][2][3]
-
Solvent: The choice of solvent can significantly impact stability. Aqueous solutions are generally less stable than organic solutions.[6]
-
Light: Exposure to light can induce photolytic degradation.[4]
-
Presence of other substances: Components in your experimental medium could potentially react with and degrade this compound.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been fully elucidated, sesquiterpene lactones are known to undergo degradation through several mechanisms:
-
Hydrolysis of the lactone ring: This is a common degradation pathway, particularly under alkaline conditions.
-
Michael-type addition: The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is susceptible to nucleophilic attack, for instance, by thiol groups in proteins or other molecules in the medium.[6]
-
Epimerization and rearrangement reactions: These can occur under various conditions, leading to the formation of isomers with different chemical and biological properties.
Q5: How can I monitor the stability of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of sesquiterpene lactones.[6] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a compound.[5]
-
Preparation of this compound Solution: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 N NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% hydrogen peroxide. Incubate at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C or 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of new peaks corresponding to degradation products.
Data Presentation
The following tables present hypothetical stability data for this compound based on general trends observed for sesquiterpene lactones. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Solvent | % Remaining after 24 hours | % Remaining after 72 hours |
| Acetonitrile | 98% | 95% |
| Methanol | 97% | 93% |
| DMSO | 95% | 88% |
| Water | 85% | 70% |
| PBS (pH 7.4) | 70% | 50% |
Table 2: Hypothetical Effect of pH and Temperature on this compound Stability in Aqueous Buffer after 24 hours
| pH | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 5.5 | 98% | 92% | 85% |
| 7.4 | 90% | 70% | 55% |
| 8.5 | 75% | 50% | 30% |
Visualizations
Caption: General degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals - [thieme-connect.com]
- 3. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. medcraveonline.com [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dosage and Administration of Artabsin in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing dosage and administration routes for Artabsin in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a tricyclic sesquiterpene lactone found in wormwood (Artemisia absinthium)[1][2]. Sesquiterpene lactones from Artemisia species are known for a variety of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects[1][3]. While the precise mechanism of action for isolated this compound is not extensively detailed in publicly available literature, compounds from Artemisia absinthium have been shown to be involved in modulating oxidative stress and inflammatory pathways. For instance, aqueous extracts of Artemisia absinthium have been observed to stimulate the HO-1/MT-1/Cyp450 signaling pathway in response to oxidative stress in animal models[4]. It is widely accepted that the biological activities of artemisinins, a related group of sesquiterpene lactones, involve interaction with iron and the generation of reactive oxygen species[5].
Q2: How do I determine a safe starting dose for this compound in a new animal model?
Determining a safe starting dose is a critical first step, especially for a compound with limited preclinical data. The recommended approach involves:
-
Literature Review: Search for published studies on this compound or, more broadly, on extracts of Artemisia absinthium. For example, a dose of 200 mg/kg body weight of an aqueous extract of Artemisia absinthium has been used in rats and was determined to be effective in providing protection against liver damage[4]. Another study on ethanolic extract-loaded nanoparticles of A. absinthium used doses of 50 mg/kg, 300 mg/kg, and 2,000 mg/kg in rats to assess acute oral toxicity[6].
-
In Vitro Data: If you have in vitro efficacy data (e.g., IC50 or EC50), this can provide a preliminary guide. However, direct conversion to an in vivo dose is not straightforward and requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties[7].
-
Dose-Range Finding Studies: If no prior data exists, conducting a dose-range finding study is essential. This involves administering escalating doses of the compound to different groups of animals to identify the maximum tolerated dose (MTD)[7][8]. It is common to select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg)[8].
Q3: How can I convert a dose of this compound from one animal species to another?
Dose conversion between species is most reliably performed using Body Surface Area (BSA) normalization, as this method accounts for differences in metabolism and drug distribution related to body size[9]. The Human Equivalent Dose (HED) can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values for various species are available in literature and regulatory guidelines[10]. For animal-to-animal dose conversion, the formula is:
Animal Dose 2 (mg/kg) = Animal Dose 1 (mg/kg) x (Km of species 1 / Km of species 2)
Q4: What are the recommended administration routes for this compound in animal models?
The choice of administration route depends on the experimental objective, the physicochemical properties of this compound, and the desired pharmacokinetic profile[11][12]. Common routes for preclinical studies include:
-
Oral (PO): Often administered via gavage. This route is convenient but bioavailability can be variable. For Artemisia extracts, oral administration has been used in several studies[4][6].
-
Intraperitoneal (IP): Allows for rapid absorption into the vasculature, bypassing first-pass metabolism in the liver[13][14].
-
Intravenous (IV): Provides 100% bioavailability and immediate systemic distribution. This route is suitable for determining the intrinsic activity of a compound[13].
-
Subcutaneous (SC): Results in slower and more sustained absorption compared to IV or IP routes[13][14].
It's important to note that the toxicity of artemisinin-related compounds in animals has been linked to the administration route, with slow-release intramuscular formulations showing higher toxicity compared to oral administration due to prolonged exposure[15].
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High mortality or severe toxicity at the lowest dose. | The starting dose was too high. The chosen animal model may have unexpected sensitivity. The formulation or vehicle may be causing toxicity. | - Redesign the study with a significantly lower starting dose (e.g., 10-fold lower). - Review any available in vitro cytotoxicity data to better inform the starting dose. - Conduct a vehicle toxicity study to rule out adverse effects from the formulation itself[7]. |
| Poor or inconsistent absorption after oral administration. | Low aqueous solubility of this compound. Degradation in the gastrointestinal tract. First-pass metabolism. | - Prepare a formulation to improve solubility, such as a suspension using suspending agents like sodium carboxymethylcellulose (CMC)[10]. - Consider alternative administration routes that bypass the GI tract and first-pass metabolism, such as intraperitoneal (IP) or intravenous (IV) injection. |
| Precipitation of this compound in the formulation during storage. | Poor solubility or stability of the compound in the chosen vehicle. | - Assess the solubility of this compound in various pharmaceutically acceptable vehicles. - Prepare fresh formulations immediately before each administration. - Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and for a validated period. |
| Signs of pain or distress in animals upon injection. | The formulation may be irritating (e.g., non-physiological pH, high concentration). The injection volume may be too large. Improper injection technique. | - Ensure the pH of the formulation is close to physiological pH (around 7.4). - Adhere to recommended maximum injection volumes for the chosen administration route and animal species. - Ensure personnel are well-trained in the specific injection techniques[11]. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Objective: To prepare a homogenous and stable suspension of this compound for oral gavage in rodents.
-
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Sodium Carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile containers
-
Calibrated balance and weigh boats
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume needed for the study cohort.
-
Weigh the appropriate amount of this compound powder.
-
If using a mortar and pestle, gradually add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a uniform suspension.
-
If using a homogenizer, add the this compound powder to the vehicle and homogenize at a suitable speed until a uniform suspension is achieved.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension in a sterile, labeled container. If not used immediately, store under appropriate conditions and re-suspend by vortexing or stirring before each use.
-
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Animal Model: Typically rats or mice (one species, usually females).
-
Procedure:
-
Dose a single animal with the starting dose (selected based on available data or a default of 175 mg/kg).
-
Observe the animal for signs of toxicity and mortality over a 48-hour period.
-
If the animal survives: Dose the next animal with a higher dose (using a predefined dose progression factor, typically 3.2).
-
If the animal dies: Dose the next animal with a lower dose.
-
Continue this sequential dosing until the stopping criteria are met (e.g., three consecutive animals survive at the highest dose, or a specific number of reversals in outcome occur around a particular dose level).
-
The LD50 is then calculated using specialized software based on the pattern of outcomes.
-
All animals are observed for a total of 14 days for any delayed signs of toxicity. Record clinical signs, body weight, and any mortality[6][7].
-
Quantitative Data Summary
Table 1: Recommended Maximum Administration Volumes for Different Routes in Rodents
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) |
| Oral (PO) | 10 | 10 |
| Intravenous (IV) | 5 (bolus), 4/hr (infusion) | 5 (bolus), 4/hr (infusion) |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Intramuscular (IM) | 0.05 (per site) | 0.1 (per site) |
Data compiled from various sources on laboratory animal procedures.[11][13]
Table 2: Example Dose-Range Finding Study Design for this compound in Rats
| Group | Treatment | Dose (mg/kg) | Number of Animals (per sex) |
| 1 | Vehicle Control | 0 | 3-5 |
| 2 | This compound | 10 | 3-5 |
| 3 | This compound | 30 | 3-5 |
| 4 | This compound | 100 | 3-5 |
| 5 | This compound | 300 | 3-5 |
This is a template based on common practices for dose-range finding studies.[7][8]
Visualizations
Caption: Workflow for optimizing this compound dosage and administration route.
Caption: Hypothesized signaling pathway for this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Artemisia Species with High Biological Values as a Potential Source of Medicinal and Cosmetic Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aqueous extract of Artemisia Absinthium L. stimulates HO-1/MT-1/Cyp450 signaling pathway via oxidative stress regulation induced by aluminium oxide nanoparticles (α and γ) animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pre-clinical toxicity assessment of Artemisia absinthium extract-loaded polymeric nanoparticles associated with their oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ecronicon.net [ecronicon.net]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vetscraft.com [vetscraft.com]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. Artemisinin derivatives: toxic for laboratory animals, safe for humans? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Artabsin bioactivity assays
Welcome to the technical support center for Artabsin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioactivity experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
Question: My cell viability assay results (e.g., MTT, XTT) with this compound are inconsistent between replicate wells and across different experiments. What could be the cause?
Answer: High variability is a common challenge in cell-based assays. Several factors related to the compound, cell culture, and assay procedure can contribute to this issue.
-
Compound-Related Issues:
-
Solubility: this compound, like many natural products, may have low aqueous solubility.[1][2] If not fully dissolved, it can lead to inconsistent concentrations in the assay wells. Ensure complete solubilization in a suitable solvent like DMSO before diluting in culture media.[1][2] Be mindful that high concentrations of DMSO can be toxic to cells.
-
Stability: Sesquiterpene lactones can be unstable in certain solvents and at elevated temperatures.[3][4][5][6] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It's recommended to prepare fresh dilutions from a stock for each experiment.[5]
-
-
Cell Culture-Related Issues:
-
Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range.[7] Over-passaged or unhealthy cells can respond differently to treatment.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variability. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding.
-
-
Assay-Related Issues:
-
Incubation Time: Optimize the incubation time with this compound. Insufficient or excessive incubation can lead to variable results.
-
Reagent Addition: Ensure all reagents are added consistently and mixed thoroughly in each well.
-
Issue 2: Lower Than Expected Bioactivity
Question: The observed bioactivity of my this compound extract is significantly lower than reported in the literature. What are the potential reasons?
Answer: Discrepancies in bioactivity can stem from the quality of the extract, experimental conditions, or the specific assay used.
-
Extraction and Purity:
-
Compound Stability and Storage:
-
Assay Interference:
-
Natural products can interfere with assay readouts. For example, colored compounds can affect absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based assays.[9] It's crucial to include proper controls, such as wells with the compound but without cells, to check for such interference.
-
Issue 3: Discrepancies Between Different Bioassays
Question: I am observing potent anti-inflammatory activity but weak cytotoxic effects of this compound. Is this expected?
Answer: Yes, this is plausible. This compound, like other sesquiterpene lactones, can exhibit pleiotropic effects, meaning it can influence multiple cellular processes through different mechanisms.[10]
-
Mechanism of Action: The anti-inflammatory effects of related compounds are often mediated by inhibiting signaling pathways like NF-κB at lower concentrations.[11][12] Cytotoxicity, on the other hand, might require higher concentrations or longer exposure times to induce apoptosis or cell cycle arrest.[10][13]
-
Cell Type Specificity: The response to this compound can be highly dependent on the cell line being used. Different cell types have varying expression levels of the target proteins and signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's bioactivity?
A1: While specific data on this compound is limited, the bioactivity of related sesquiterpene lactones is often attributed to their ability to modulate key signaling pathways. The presence of an α-methylene-γ-lactone group is thought to be crucial for its activity, allowing it to interact with cellular macromolecules. The primary targets are often transcription factors like NF-κB, which play a central role in inflammation.[11][12] Other implicated pathways include MAPK and PI3K/Akt/mTOR.[11]
Q2: How should I prepare this compound for in vitro assays?
A2: Due to potential low aqueous solubility, it is recommended to first dissolve this compound in a small amount of a non-polar organic solvent such as dimethyl sulfoxide (DMSO).[1][2] From this stock solution, you can then make serial dilutions in your cell culture medium to achieve the desired final concentrations. It is important to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the key signaling pathways affected by this compound and related compounds?
A3: Research on compounds structurally similar to this compound, such as Artemisinin, has identified several key signaling pathways involved in their bioactivity:
-
NF-κB Signaling Pathway: Inhibition of this pathway is a primary mechanism for the anti-inflammatory effects of many sesquiterpene lactones.[11][12]
-
MAPK Signaling Pathway: These compounds can modulate the phosphorylation of p38 and ERK, which are involved in cellular stress responses and inflammation.[11]
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth, and its inhibition has been linked to the anti-cancer effects of these compounds.
Q4: What are some common pitfalls to avoid in cell-based assays with natural products like this compound?
A4:
-
Ignoring Solubility Issues: Assuming the compound is fully dissolved in aqueous media can lead to inaccurate concentration-response curves.[1][14]
-
Forgetting Compound Interference: Not accounting for the compound's intrinsic color or fluorescence can lead to false-positive or false-negative results.[9]
-
Using Unhealthy or Inconsistent Cells: The physiological state of the cells is critical for reproducible results.[7]
-
Lack of Proper Controls: Always include vehicle controls (medium with the same concentration of solvent used to dissolve the compound) and compound-only controls (to check for assay interference).
Quantitative Data Summary
Table 1: Bioactivity of Artemisia absinthium Extract (AAE) in HepG-2 Cells
| Parameter | Value | Reference |
| IC50 (48 hours) | 186.89 ± 1.56 µg/ml | |
| Effect on Cell Cycle | Significant increase in Sub G1 and G1 phases | |
| Significant decrease in S and G2/M phases | ||
| Effect on Apoptosis | Significant increase in necrotic and apoptotic cells | |
| Gene Expression | Significant downregulation of PI3K, Akt, and mTOR |
Table 2: Cytotoxic Effects of Artemisia absinthium Extract and Artemisinin on HSC-3 Cells (24-hour incubation)
| Compound | Concentration | % Cell Viability Reduction | Reference |
| A. absinthium Extract | 10 µM | 99% | [15] |
| Artemisinin | 10 µM | 64% | [15] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A typical workflow for assessing the bioactivity of this compound in a cell-based assay.
Caption: this compound may inhibit the NF-κB pathway, a key mechanism for its anti-inflammatory effects.
Caption: this compound may exert anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activities of artemisinin and its bioactive derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of anticancer, antioxidant activity and phenolic compounds of Artemisia absinthium L. Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Minimize Off-target Effects of Artabsin
This technical support guide is designed for researchers, scientists, and drug development professionals to provide strategies for identifying, understanding, and minimizing the off-target effects of Artabsin in experimental settings. Given that this compound is a sesquiterpene lactone, the principles and methodologies outlined here are grounded in the broader understanding of this class of compounds and small molecule inhibitors in general.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known or predicted primary targets?
This compound is a tricyclic sesquiterpene lactone naturally found in plants of the Artemisia genus, such as wormwood.[1] Sesquiterpene lactones are known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[2][3] The primary mechanism of action for many sesquiterpene lactones is the covalent modification of nucleophilic residues in proteins, particularly cysteine, through a process called Michael addition.[4] This can lead to the modulation of various signaling pathways. While the specific primary therapeutic target of this compound is not definitively established in publicly available literature, related compounds are known to target key inflammatory and cancer-related pathways such as NF-κB and MAPK.[5][6][7]
Q2: What are off-target effects and why are they a significant concern with compounds like this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended therapeutic target.[8] This is a concern for several reasons:
-
Cellular Toxicity: Binding to unintended proteins can disrupt essential cellular processes, causing cytotoxicity that is unrelated to the on-target effect.
-
Poor Translatability: Promising results from in vitro studies may not translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects with different consequences in a whole organism.
Sesquiterpene lactones, due to their reactive nature, have the potential to interact with a broad range of proteins, making a thorough investigation of off-target effects crucial.
Q3: What are the initial steps to proactively minimize off-target effects in my experiments?
Several strategies can be implemented at the beginning of your experimental design to reduce the likelihood of off-target effects:
-
Dose-Response Studies: Always perform a dose-response curve to determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Higher concentrations increase the probability of engaging lower-affinity off-targets.
-
Use of Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Approaches: Whenever possible, use a second, structurally distinct compound that targets the same primary protein or pathway to confirm that the observed phenotype is consistent.
-
Genetic Knockdown/Knockout: The most rigorous control is to use techniques like siRNA or CRISPR to deplete the intended target protein. If the application of this compound in these target-depleted cells still produces the same phenotype, it is highly indicative of an off-target effect.
Troubleshooting Guide
Problem: I am observing significant cytotoxicity at concentrations required to see my desired biological effect.
-
Possible Cause: The cytotoxicity may be a result of this compound binding to one or more off-target proteins that are essential for cell survival.
-
Troubleshooting Steps:
-
Refine Concentration: Re-evaluate your dose-response curve. Is there a narrow concentration window where you can observe the on-target effect without significant cell death?
-
Time-Course Experiment: Determine if the on-target effect can be observed at an earlier time point before the onset of widespread cytotoxicity.
-
Perform a Cytotoxicity Assay: Use a quantitative method like an MTT or CellTiter-Glo assay to precisely determine the IC50 for cytotoxicity. This will help you to work at concentrations below this threshold if possible.
-
Identify Off-Targets: If the issue persists, consider more advanced techniques like kinome profiling or proteome-wide thermal shift assays (see Experimental Protocols) to identify potential off-target proteins responsible for the toxicity.
-
Problem: The phenotype I observe with this compound is inconsistent with the known function of its putative target.
-
Possible Cause: The observed phenotype is likely mediated by an off-target effect.
-
Troubleshooting Steps:
-
Validate with an Orthogonal Inhibitor: As mentioned in the FAQs, use a structurally different inhibitor for the same target. If the phenotype is not replicated, it strongly suggests an off-target effect of this compound.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the phenotype persists in the absence of the target protein, it is not an on-target effect.
-
Rescue Experiment: If you are using a knockdown/knockout system, try to "rescue" the phenotype by re-introducing the target protein. If the phenotype is not rescued, it further points to an off-target mechanism.
-
Quantitative Data Summary
Since specific quantitative bioactivity data for this compound is limited in the public domain, the following tables provide representative data for other sesquiterpene lactones to illustrate the type of data researchers should aim to generate and consider.
Table 1: Illustrative Cytotoxic IC50 Values of Representative Sesquiterpene Lactones against various Cancer Cell Lines.
| Sesquiterpene Lactone | Cell Line | IC50 (µM) |
| Parthenolide | DU-145 (Prostate) | 81.4 |
| Parthenolide | 22Rv1 (Prostate) | 50.7 |
| Alantolactone | MDA-MB-231 (Breast) | 9.9 - 27.1 |
| Isoalantolactone | MDA-MB-231 (Breast) | 4.5 - 17.1 |
Data is illustrative and sourced from studies on various sesquiterpene lactones to demonstrate typical potency ranges.[9][10]
Table 2: Illustrative IC50 Values for Inhibition of NF-κB and MAPK Pathways by Representative Sesquiterpene Lactones.
| Sesquiterpene Lactone | Pathway | Assay | IC50 (µM) |
| Parthenolide | NF-κB | EMSA | ~5 |
| Estafiatin | MAPK (ERK1/2 Phos.) | Western Blot | 15.4 |
This table provides representative IC50 values for well-characterized sesquiterpene lactones against key inflammatory signaling pathways.[7]
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound binds to a specific target protein in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either this compound at a desired concentration or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the levels of the target protein by Western blot.
-
Data Analysis: A target protein that is stabilized by this compound binding will remain soluble at higher temperatures compared to the vehicle-treated control. Plot the band intensities against temperature to generate a "melting curve".
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for mitigating off-target effects.
Caption: Troubleshooting logic for unexpected results.
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sesquiterpene lactones and their derivatives inhibit high glucose-induced NF-κB activation and MCP-1 and TGF-β1 expression in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Natural Sesquiterpene Lactones Arglabin, Grosheimin, Agracin, Parthenolide, and Estafiatin Inhibit T Cell Receptor (TCR) Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated Artabsin Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Artabsin samples. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: Crude extracts of this compound, typically isolated from plants of the Artemisia genus, often contain a variety of impurities. These can include other structurally similar sesquiterpene lactones, flavonoids, phenolic compounds, chlorophyll, and lipids.[1] The specific impurity profile can vary depending on the plant source, geographical location, and the initial extraction method used.
Q2: How can I assess the purity of my isolated this compound sample?
A2: The purity of an this compound sample is most commonly assessed using High-Performance Liquid Chromatography (HPLC).[2][3][4] An HPLC system equipped with a UV or an Evaporative Light Scattering Detector (ELSD) can effectively separate this compound from most impurities and provide a quantitative measure of purity. For unambiguous identification and structural confirmation, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: What are the primary methods for purifying crude this compound samples?
A3: The primary methods for purifying this compound involve various chromatographic techniques and recrystallization. Column chromatography is often used as an initial purification step to remove major impurities.[5] For higher purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique.[6] Finally, recrystallization can be employed to achieve a highly purified crystalline this compound.[7]
Q4: I am experiencing low recovery of this compound after column chromatography. What could be the cause?
A4: Low recovery of this compound from a chromatography column can be due to several factors. Irreversible adsorption to the stationary phase, especially with silica gel, is a common issue with sesquiterpene lactones.[8] The compound might also be degrading during the purification process due to unstable pH or temperature conditions. Another possibility is that the elution solvent is not strong enough to displace the compound from the column.
Q5: My this compound sample shows co-eluting peaks in the HPLC chromatogram. How can I improve the separation?
A5: Co-elution of impurities is a common challenge in HPLC. To improve separation, you can optimize the HPLC method by:
-
Changing the mobile phase composition: Altering the ratio of organic solvent to water can significantly impact selectivity.[9]
-
Switching the organic modifier: If using acetonitrile, try methanol, or vice versa.[9]
-
Adjusting the pH of the mobile phase: This can alter the ionization state of this compound and its impurities, leading to better separation.[9]
-
Using a different stationary phase: A column with a different chemistry (e.g., phenyl-hexyl instead of C18) may provide the required selectivity.
Troubleshooting Guides
Issue 1: Low Purity After a Single Purification Step
| Possible Cause | Troubleshooting Steps |
| Complex impurity profile | - Employ a multi-step purification strategy. Start with column chromatography to remove bulk impurities, followed by preparative HPLC for fine purification.[1] |
| Inappropriate stationary phase | - For column chromatography, test different adsorbents like silica gel, alumina, or reversed-phase C18 material. - For HPLC, screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). |
| Suboptimal mobile phase | - Perform a systematic study of different solvent systems and gradients to find the optimal conditions for separating this compound from its specific impurities.[10][11] |
Issue 2: this compound Degradation During Purification
| Possible Cause | Troubleshooting Steps |
| pH instability | - Maintain a neutral pH during all purification steps. Use buffered mobile phases for chromatography if necessary.[8] |
| Temperature sensitivity | - Conduct all purification steps at room temperature or below, if possible. Avoid excessive heating during solvent evaporation. |
| Prolonged processing time | - Streamline the purification workflow to minimize the time the sample is in solution. |
Issue 3: Difficulty with Recrystallization
| Possible Cause | Troubleshooting Steps |
| Incorrect solvent choice | - The ideal solvent should dissolve this compound poorly at low temperatures but well at high temperatures.[7] - Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and their mixtures). |
| Supersaturation not achieved | - Ensure the minimum amount of hot solvent is used to dissolve the sample completely.[7] |
| Crystallization fails to initiate | - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound if available. |
| Oiling out instead of crystallizing | - This occurs when the solute is insoluble in the solvent at the boiling point. Try a more polar solvent or a solvent mixture. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Recovery | Throughput | Primary Application |
| Silica Gel Column Chromatography | 70-85% | 60-80% | High | Initial clean-up of crude extracts |
| Reversed-Phase Column Chromatography | 80-95% | 70-85% | Medium | Intermediate purification |
| Preparative HPLC (Prep-HPLC) | >98% | 50-70% | Low | Final high-purity polishing |
| Recrystallization | >99% | Dependent on solubility | Medium | Final purification of crystalline solid |
Table 2: Recommended Starting Solvent Systems for this compound Chromatography
| Chromatography Type | Stationary Phase | Recommended Solvent System (Gradient or Isocratic) |
| Normal Phase Column Chromatography | Silica Gel | Hexane:Ethyl Acetate gradient (e.g., start with 9:1, gradually increase to 1:1)[10] |
| Reversed-Phase Column Chromatography | C18 | Methanol:Water or Acetonitrile:Water gradient (e.g., start with 50% organic, increase to 100%)[4] |
| Preparative HPLC | C18 | Acetonitrile:Water (isocratic or shallow gradient, e.g., 60-70% Acetonitrile)[4] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 95:5).
-
Pour the slurry into the column and allow it to pack uniformly. Let the excess solvent drain until it is just above the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Carefully add the dried sample-silica mixture to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
System Preparation:
-
Equilibrate the preparative HPLC system with the chosen mobile phase (e.g., 65% Acetonitrile in Water) until a stable baseline is achieved.[4]
-
-
Sample Preparation:
-
Dissolve the partially purified this compound sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the preparative C18 column.
-
Monitor the chromatogram and collect the fraction corresponding to the this compound peak.
-
-
Post-Purification:
-
Evaporate the organic solvent from the collected fraction using a rotary evaporator.
-
Lyophilize or perform a liquid-liquid extraction to recover the purified this compound from the aqueous residue.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the this compound sample.
-
Add a few drops of a test solvent at room temperature. If it dissolves, the solvent is unsuitable.
-
If it does not dissolve, heat the mixture. If it dissolves when hot but precipitates upon cooling, the solvent is a good candidate.[7]
-
-
Dissolution:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a low temperature.
-
Visualizations
References
- 1. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of HPLC analytical protocols for quantification of artemisinin in biomass and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. isca.in [isca.in]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Dealing with Artabsin precipitation in cell culture media
Welcome to the Artabsin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot common issues related to its preparation and handling, particularly concerning precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a tricyclic sesquiterpene lactone derived from plants of the Artemisia genus, commonly known as wormwood.[1] Like other compounds in its class, such as Artemisinin and its derivatives, this compound is a lipophilic and hydrophobic molecule. This inherent poor water solubility presents a significant challenge in aqueous environments like cell culture media.[2] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is introduced into the culture medium, it can precipitate out of solution. This precipitation can alter the effective concentration of the compound, leading to inaccurate and irreproducible experimental results.
Q2: What are the primary causes of this compound precipitation in cell culture media?
The precipitation of this compound in cell culture media can be attributed to several factors:
-
Low Aqueous Solubility: this compound's hydrophobic nature makes it inherently difficult to dissolve in water-based media.[2]
-
Solvent Shift: A rapid change in solvent polarity when diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to "crash out" or precipitate.[3] This is a common issue with poorly soluble compounds.[4][5]
-
High Final Concentration: Exceeding the saturation solubility of this compound in the final culture medium will inevitably lead to precipitation.
-
Media Composition: Interactions with salts, proteins, and other components in the cell culture medium can influence this compound's solubility.[6]
-
Temperature Fluctuations: Changes in temperature, for instance, between room temperature and a 37°C incubator, can affect the solubility of the compound.[6] Pre-warming the media to 37°C before adding the compound is recommended.[2][6]
-
pH Shifts: The CO2 environment in an incubator can alter the pH of the medium, which may affect the solubility of pH-sensitive compounds.[6]
Q3: What is the recommended solvent and maximum final concentration of that solvent in cell culture?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro studies.[2][5] To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[2][5] The tolerance to DMSO can vary between different cell lines, so it is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cells.[3][5]
Q4: Can I filter out the precipitate from my this compound solution?
Filtering the medium to remove the precipitate is generally not recommended. The precipitate is the compound of interest, so filtering it out would lower the effective concentration of this compound in your experiment, leading to inaccurate results.[3] The focus should be on preventing precipitation in the first place.
Troubleshooting Guide
If you are experiencing this compound precipitation, this step-by-step guide will help you identify the cause and find a solution.
Step 1: Visual Inspection
First, visually inspect the culture medium. It's important to distinguish between this compound precipitate and other potential issues like microbial contamination. Under a microscope, drug precipitates often appear as amorphous particles or crystalline structures, while bacterial or fungal contamination will show characteristic microbial shapes and motility.[3]
Step 2: Identify the Cause and Implement Solutions
Use the table below to pinpoint the likely cause of precipitation and find the appropriate solution.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the medium. | Solvent Shift / High Concentration: The final concentration of this compound exceeds its solubility limit in the aqueous medium.[2] | 1. Decrease Final Concentration: If possible, lower the final working concentration of this compound.[2] 2. Optimize Dilution: Add the DMSO stock solution drop-wise to the pre-warmed, swirling culture medium to ensure rapid dispersion.[2][5] 3. Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in the medium.[3] |
| The medium becomes cloudy or hazy over time in the incubator. | Compound Instability / Delayed Precipitation: The compound may be unstable in the medium at 37°C or is slowly coming out of solution.[6] | 1. Conduct a Solubility Test: Determine the maximum soluble concentration of this compound in your specific medium and under your experimental conditions (see protocol below). 2. Reduce Incubation Time: If the experiment allows, reduce the duration of cell exposure to this compound. |
| Precipitation is observed after thawing a frozen stock solution. | Poor Solubility at Low Temperatures: The compound may have precipitated during the freeze-thaw cycle.[6] | 1. Warm and Vortex: Gently warm the stock solution to 37°C and vortex to try and redissolve the compound before use.[6] 2. Prepare Fresh Stock: If precipitation persists, prepare fresh stock solutions before each experiment.[6] 3. Aliquot Stock Solution: To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes.[6] |
| Precipitation occurs in serum-free media but not in serum-containing media. | Lack of Solubilizing Proteins: Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution.[3][5] | If your experimental design permits, consider using a low concentration of serum. If not, explore other solubility enhancers. |
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for troubleshooting this compound precipitation.
Caption: A troubleshooting workflow for identifying the cause of this compound precipitation.
Data and Protocols
Table 1: Solubility and Solvent Recommendations
| Parameter | Recommendation | Rationale |
| Primary Stock Solvent | 100% Anhydrous DMSO | This compound is a hydrophobic compound with poor aqueous solubility.[2] |
| Stock Concentration | High (e.g., 10-50 mM) | To minimize the volume of DMSO added to the final culture medium.[2] |
| Final DMSO Concentration | < 0.5% (v/v) , ideally ≤ 0.1% (v/v) | To avoid solvent-induced cytotoxicity.[2][3][5] |
| Solubility Enhancers | (2-Hydroxypropyl)-β-cyclodextrin, Serum | Can increase the aqueous solubility of hydrophobic compounds.[3] |
Experimental Protocol: Determining Maximum Soluble Concentration of this compound
This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Objective: To identify the practical working solubility limit of this compound to prevent precipitation in future experiments.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
Set up a series of sterile microcentrifuge tubes labeled with a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, Vehicle Control).
-
Add 1 mL of pre-warmed cell culture medium to each tube.
-
To the "100 µM" tube, add the calculated volume of your this compound stock solution (e.g., for a 10 mM stock, add 10 µL to 1 mL of media). Vortex gently immediately. This is your highest concentration.
-
Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to the 50 µM tube, vortexing, then transferring 500 µL from the 50 µM tube to the 25 µM tube, and so on.
-
To the "Vehicle Control" tube, add the same volume of DMSO that was added to the highest concentration tube (e.g., 10 µL).
-
-
Incubation:
-
Incubate the prepared dilutions under your standard experimental conditions (37°C, 5% CO2) for a duration equivalent to your experiment's endpoint (e.g., 24, 48, or 72 hours).
-
-
Observation:
-
At several time points (e.g., 1, 4, 24, 48 hours), visually inspect each tube for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
For a more detailed inspection, pipette a small aliquot from each tube onto a microscope slide and examine for micro-precipitates.
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum soluble concentration for this specific medium and set of conditions. It is advisable to use a working concentration at or below this limit in your experiments to ensure reproducibility.
-
Experimental Workflow Diagram
Caption: Workflow for determining the maximum soluble concentration of this compound.
Signaling Pathway Considerations
This compound, as a sesquiterpene lactone from Artemisia, may share mechanisms of action with the well-studied compound Artemisinin. The primary mode of action for Artemisinin involves the generation of reactive oxygen species (ROS).[7] This is initiated by the interaction of its endoperoxide bridge with intracellular heme, leading to the production of free radicals that damage cellular components and can induce apoptosis.[7] Additionally, Artemisinin has been shown to disrupt calcium homeostasis by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[7]
Precipitation of this compound would lead to an unknown and lower-than-intended concentration of the compound, confounding any analysis of its effects on these or other signaling pathways. Therefore, ensuring its complete solubilization is critical for accurate mechanistic studies.
Potential Signaling Pathway Affected by this compound
Caption: Potential mechanism of action for this compound, based on Artemisinin.
References
- 1. (3S,3aS,6S,9bS)-3a,4,5,6,8,9b-Hexahydro-6-hydroxy-3,6,9-trimethylazuleno(4,5-b)furan-2(3H)-one | C15H20O3 | CID 442146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Artemisinin? [synapse.patsnap.com]
Method validation for Artabsin quantification in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Artabsin in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound in biological samples?
A1: High-performance liquid chromatography (HPLC) coupled with various detectors and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most prevalent techniques for the quantification of sesquiterpene lactones like this compound. LC-MS/MS is often preferred for its high sensitivity and selectivity, which are crucial when dealing with complex biological matrices.[1][2]
Q2: What are the critical parameters to consider during bioanalytical method validation for this compound?
A2: A robust bioanalytical method validation should assess selectivity, specificity, matrix effect, calibration curve range, accuracy, precision, carryover, dilution integrity, and stability.[3] These parameters ensure the reliability and reproducibility of the analytical data.
Q3: How can I minimize matrix effects when analyzing this compound in plasma or tissue samples?
A3: Matrix effects, caused by co-eluting endogenous components, can significantly impact the accuracy of your results. To mitigate these effects, consider:
-
Efficient sample preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering substances.
-
Matrix-matched calibrators and quality control (QC) samples: Preparing your standards and QCs in the same biological matrix as your unknown samples can help compensate for matrix effects.
-
Use of a stable isotope-labeled internal standard (SIL-IS): An SIL-IS that co-elutes with this compound can effectively compensate for variations in extraction recovery and matrix effects.
Q4: What are the key stability concerns for this compound during sample handling and analysis?
A4: The stability of this compound in biological matrices is a critical factor for accurate quantification. It is essential to evaluate its stability under various conditions, including:
-
Freeze-thaw stability: Assess the impact of repeated freezing and thawing cycles on this compound concentration.
-
Short-term (bench-top) stability: Determine how long samples can remain at room temperature without significant degradation.
-
Long-term storage stability: Evaluate the stability of this compound in frozen samples over an extended period.
-
Post-preparative stability: Assess the stability of the extracted samples in the autosampler before injection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Reduce the injection volume or sample concentration. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Instrument instability (e.g., fluctuating pump pressure, unstable spray in MS). 3. Variable matrix effects. | 1. Ensure consistent and reproducible extraction procedures. Use automated extraction if possible. 2. Perform instrument maintenance and calibration. 3. Re-evaluate and optimize the sample cleanup procedure. Consider using an internal standard. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Adsorption of this compound to container surfaces. 3. Analyte degradation during sample processing. | 1. Optimize the extraction solvent, pH, and methodology (e.g., SPE cartridge type, LLE solvent). 2. Use low-binding tubes and plates. 3. Minimize sample processing time and keep samples on ice. Evaluate the need for stabilizing agents. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting endogenous compounds from the biological matrix interfering with ionization. | 1. Improve chromatographic separation to resolve this compound from interfering peaks. 2. Enhance the sample cleanup process to remove phospholipids and other interfering substances. 3. Use a stable isotope-labeled internal standard. |
| Carryover in Blank Injections | 1. Adsorption of this compound to the injector needle, loop, or column. 2. High concentration of the preceding sample. | 1. Optimize the injector wash solution to be stronger than the mobile phase. 2. Include multiple blank injections after high-concentration samples. 3. Reduce the concentration of the highest calibration standard if it is not physiologically relevant. |
Experimental Protocols
Generic LC-MS/MS Method for this compound Quantification
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., this compound-d3).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally).
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3) (Specific m/z values to be determined experimentally).
-
-
Method Validation Parameters and Acceptance Criteria
| Parameter | Methodology | Acceptance Criteria |
| Selectivity | Analyze at least six blank matrix samples from different sources. | No significant interfering peaks at the retention time of this compound and the internal standard. |
| Matrix Effect | Compare the peak area of this compound in a post-extraction spiked matrix sample to the peak area in a neat solution. | The coefficient of variation (CV) of the matrix factor should be ≤15%. |
| Calibration Curve | Analyze a blank sample, a zero sample (blank + IS), and at least six non-zero calibration standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy and Precision | Analyze QC samples at LLOQ, low, medium, and high concentrations in at least five replicates over three separate runs. | The mean accuracy should be within 85-115% of the nominal value (80-120% for LLOQ). The precision (CV) should not exceed 15% (20% for LLOQ).[3] |
| Stability | Analyze QC samples after subjecting them to various storage and handling conditions (freeze-thaw, bench-top, long-term, post-preparative). | The mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for method validation.
References
- 1. Development of HPLC analytical protocols for quantification of artemisinin in biomass and extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of artemisinin by a packed-column supercritical fluid chromatography-atmospheric pressure chemical ionisation mass spectrometry technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Arborescin from Artemisia absinthium L. and Study of Its Antioxidant and Antimicrobial Potential by Use of In Vitro and In Silico Approaches [mdpi.com]
Technical Support Center: Enhancing Artabsin Synthesis Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Artabsin. Given the limited specific literature on troubleshooting this compound synthesis, this guide incorporates established strategies for the synthesis of complex sesquiterpene lactones, a class of molecules to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of complex sesquiterpene lactones like this compound?
A1: The synthesis of structurally complex natural products like this compound presents several significant challenges. These often include managing intricate molecular architectures with multiple stereogenic centers, achieving precise stereocontrol, and balancing the construction of the carbon skeleton with the introduction of functional groups. For sesquiterpene lactones, the formation of the characteristic lactone ring can be a critical and often low-yielding step, susceptible to competing side reactions.
Q2: How can I improve the yield of my lactonization reaction?
A2: Low yields in lactonization are a frequent issue. To improve yields, consider the following:
-
High Dilution: Performing the reaction under high dilution favors the desired intramolecular cyclization over intermolecular polymerization.
-
Reagent Choice: The selection of the cyclization reagent is critical. For complex substrates, more powerful activating agents may be necessary.
-
Temperature Optimization: Systematically screen reaction temperatures. While higher temperatures can increase reaction rates, they may also promote decomposition or side reactions.
Q3: What are common side reactions during the formation of the lactone ring and how can I minimize them?
A3: Common side reactions include dehydration, elimination, and epimerization.[1]
-
Dehydration/Elimination: This can lead to the formation of unsaturated byproducts. Using milder reaction conditions and non-acidic or buffered mediums can help mitigate this.[1]
-
Epimerization: Loss of stereochemistry at a carbon adjacent to a carbonyl group can occur. Employing non-basic lactonization protocols can prevent this.[1]
Q4: My purification process is resulting in a significant loss of product. What are some alternative purification strategies?
A4: Purification of structurally similar natural products can be challenging. If standard chromatography is leading to product loss, consider alternative methods such as recrystallization or the use of different stationary phases in your chromatography. For some natural products, derivatization to a more easily purifiable intermediate, followed by regeneration of the target molecule, can be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound synthesis experiments in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive or insufficient catalyst. | Screen different catalysts and ensure the catalyst is fresh and properly stored. |
| Inappropriate solvent choice, leading to poor solubility. | Ensure the starting material is fully soluble in the chosen solvent at the reaction temperature. | |
| The reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Presence of moisture in the reaction. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Formation of Multiple Products (Low Selectivity) | Intermolecular reactions are competing with the desired intramolecular cyclization. | Conduct the reaction under high dilution conditions to favor the formation of the desired lactone. |
| The reaction conditions are too harsh, leading to decomposition or rearrangement. | Experiment with milder reaction conditions, such as lower temperatures or less reactive reagents. | |
| Mixture of Diastereomers Observed | Poor stereocontrol in a key bond-forming step. | Re-evaluate the choice of catalyst and ligands. Chiral auxiliaries can also be employed to guide the stereochemical outcome. |
| Reaction conditions favoring thermodynamic rather than kinetic control. | Adjust reaction parameters (e.g., temperature, solvent) to favor the desired kinetic product if applicable. |
Experimental Protocols
Generalized Protocol for Yamaguchi Lactonization:
-
Materials: Hydroxy acid precursor, 2,4,6-trichlorobenzoyl chloride, triethylamine (Et3N), 4-dimethylaminopyridine (DMAP), anhydrous toluene.
-
Procedure:
-
Dissolve the hydroxy acid in anhydrous toluene under an argon atmosphere.
-
Add Et3N to the solution and stir.
-
Add 2,4,6-trichlorobenzoyl chloride and stir the mixture at room temperature.
-
In a separate flask, prepare a solution of DMAP in a large volume of anhydrous toluene (to ensure high dilution).
-
Slowly add the activated hydroxy acid mixture to the DMAP solution via a syringe pump over several hours.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to troubleshooting this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Anticancer Activities of Artemisinin and Artabsin-Containing Extracts
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of the well-researched compound Artemisinin and the lesser-known constituent of Artemisia absinthium, Artabsin. Due to a lack of direct comparative studies on pure this compound, this analysis contrasts Artemisinin and its derivatives with data from Artemisia absinthium extracts, which contain this compound among other potentially active compounds.
Comparative Efficacy: In Vitro Cytotoxicity
The antitumor activity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. While extensive data is available for Artemisinin and its more potent semi-synthetic derivatives (e.g., Dihydroartemisinin, Artesunate), data for pure this compound is scarce. The following table summarizes representative IC50 values from various studies, including data from Artemisia absinthium extracts as a proxy for this compound's activity.
It is crucial to note that the potency of Artemisinin and its derivatives can be significantly higher (i.e., lower IC50 values) than that of crude or total flavonoid extracts from Artemisia absinthium.[1] Dihydroartemisinin (DHA), the active metabolite of Artemisinin, is generally considered the most potent of the artemisinin-like compounds.[2] For instance, one study directly comparing an A. absinthium extract against pure Artemisinin on the HSC-3 oral carcinoma cell line found the pure compound to be significantly more potent.[3]
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time | Citation |
| Artemisinin | A549 | Human Lung Carcinoma | 102.2 (28.8 µg/mL) | 48h | [4] |
| H1299 | Human Lung Carcinoma | 96.5 (27.2 µg/mL) | 48h | [4] | |
| MCF-7 | Human Breast Adenocarcinoma | 396.6 | 24h | [5] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 336.63 | 24h | [5] | |
| HSC-3 | Human Oral Squamous Carcinoma | 1.83 | 24h | ||
| Dihydroartemisinin (DHA) | MCF-7 | Human Breast Adenocarcinoma | 129.1 | 24h | [5] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 62.95 | 24h | [5] | |
| PC9 | Human Lung Adenocarcinoma | 19.68 | 48h | ||
| HCT116 | Human Colorectal Carcinoma | 15.08 - 38.46 | 24h | [6] | |
| Artesunate | MCF-7 | Human Breast Adenocarcinoma | 83.28 | 24h | [4] |
| 4T1 | Mouse Breast Cancer | 52.41 | 24h | [4] | |
| Artemisia absinthium Extract | HeLa | Human Cervical Cancer | 1404.9 (396 µg/mL) | 48h | [1] |
| Huh-7 | Human Hepatocellular Carcinoma | > 300 µg/mL | Not Specified | [7] | |
| HSC-3 | Human Oral Squamous Carcinoma | 476.4 (134.29 µg/mL) | 24h | [3] |
Note: IC50 values can vary significantly between studies due to different experimental conditions, such as cell density and assay type.
Mechanisms of Anticancer Action
Artemisinin and this compound-containing extracts appear to share a common mechanism of inducing cancer cell death through the generation of reactive oxygen species (ROS), although the downstream pathways for Artemisinin are more clearly elucidated.
Artemisinin: Iron-Dependent Cell Death
The anticancer activity of Artemisinin is critically dependent on its endoperoxide bridge.[8][9] This bridge is activated by intracellular iron, which is typically present at higher concentrations in cancer cells than in normal cells.[2] This reaction generates a burst of cytotoxic reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, cell death through multiple pathways, including apoptosis and ferroptosis.[9][10][11]
Key Signaling Events for Artemisinin:
-
Apoptosis Induction: ROS generation damages mitochondria, leading to the release of cytochrome c. This activates a cascade of caspases (caspase-9 and caspase-3), which execute programmed cell death.[2][12] The process is also often marked by a change in the Bax/Bcl-2 ratio, favoring apoptosis.[2]
-
Ferroptosis Induction: As an iron-dependent mechanism, Artemisinin is a known inducer of ferroptosis, a non-apoptotic form of cell death characterized by iron-dependent lipid peroxidation.[8][13]
-
Cell Cycle Arrest: Artemisinin and its derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly in the G0/G1 or G2/M phases.[4][10][12]
-
Inhibition of Angiogenesis: These compounds can also inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.[10][12]
This compound and Artemisia absinthium Extracts
The anticancer activity of Artemisia absinthium extracts is often attributed to their total phenolic and flavonoid content, which includes compounds like this compound, Cynaroside, and Astragalin.[1] Similar to Artemisinin, a primary proposed mechanism is the induction of oxidative stress.
Key Signaling Events for A. absinthium Extract:
-
ROS-Mediated Apoptosis: Studies suggest that these extracts increase intracellular ROS levels in cancer cells, leading to DNA damage and subsequent apoptosis.[1][14][15]
-
Mitochondrial Dysfunction: The extracts can reduce the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[15]
-
Gene Regulation: Some studies report that the extracts can downregulate the anti-apoptotic protein Bcl-2 and activate pro-apoptotic proteins like BAX and caspase-3.[1]
Experimental Methodologies
The following section details common protocols used to evaluate the anticancer activity of these compounds.
Cell Viability and IC50 Determination (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells/well) and allowed to adhere for 24 hours.[16]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Artemisinin or plant extract). A control group receives medium with the solvent (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for a defined period (typically 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for approximately 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is removed, and a solvent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: Cell viability is calculated as a percentage relative to the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection
Apoptosis is often confirmed using methods like fluorescent staining or flow cytometry.
Acridine Orange/Ethidium Bromide (AO/EB) Staining:
-
Principle: This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity. AO stains all cells, making them appear green. EB is only taken up by cells with compromised membranes, staining their nucleus red.
-
Procedure: After treatment, cells are stained with a mixture of AO and EB.
-
Observation: Under a fluorescence microscope:
-
Viable cells: Uniform green nucleus.
-
Early apoptotic cells: Bright green nucleus with chromatin condensation.
-
Late apoptotic cells: Orange to red nucleus with fragmented chromatin.
-
Necrotic cells: Uniformly orange to red nucleus.
-
Conclusion
Artemisinin and its derivatives are well-characterized anticancer agents with potent, iron-dependent cytotoxic activity across a wide range of cancer cell lines.[10][11] Their mechanisms, including the induction of apoptosis and ferroptosis via ROS generation, are extensively documented.[9][13]
In contrast, the anticancer properties of this compound are less defined, with current research focusing on the effects of whole Artemisia absinthium extracts. These extracts also demonstrate anticancer activity, primarily through ROS-mediated apoptosis, but generally exhibit lower potency compared to pure Artemisinin and its derivatives.[1][3][14] The presence of multiple compounds in these extracts complicates the attribution of activity solely to this compound.
For drug development professionals, Artemisinin and its semi-synthetic derivatives represent more immediate and potent candidates for further clinical investigation. Future research should focus on isolating pure this compound and conducting direct comparative studies against Artemisinin to accurately determine its specific contribution to the anticancer effects observed in Artemisia absinthium extracts and to evaluate its potential as a standalone therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and antibacterial activities of Artemisia absinthium and Citrus paradisi extracts repress viability of aggressive liver cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Repurposing Artemisinin and its Derivatives as Anticancer Drugs: A Chance or Challenge? [frontiersin.org]
- 9. Antimalarial and anticancer properties of artesunate and other artemisinins: current development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Artemisinins as Anticancer Drugs: Novel Therapeutic Approaches, Molecular Mechanisms, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of anticancer, antioxidant activity and phenolic compounds of Artemisia absinthium L. Extract. | Semantic Scholar [semanticscholar.org]
- 15. Artemisia absinthium L. ethanol extract inhibits the growth of gastrointestinal cancer cells by inducing apoptosis and mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-proliferative activity of Artemisia marschalliana on cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for Artabsin detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of four common analytical methods for the detection and quantification of Artabsin, a sesquiterpene lactone of significant interest in pharmaceutical research. The comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, specificity, and throughput.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of each analytical method for the detection of sesquiterpene lactones, providing a quantitative basis for comparison. Data presented is a synthesis from multiple studies on compounds structurally related to this compound.
| Parameter | HPLC-UV/ELSD | GC-MS | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 2 - 7 µg/mL[1] | ~50 ng[2] | 0.025 - 0.25 µg/mL[3] | pg/mL to ng/mL range |
| Limit of Quantification (LOQ) | 6 - 21 µg/mL[1] | ~180 ng[2] | Lower and upper limits quantifiable[3] | ng/mL range |
| **Linearity (R²) ** | > 0.998[1] | > 0.999[2] | > 0.999[4][5] | N/A (typically sigmoidal curve) |
| Precision (%RSD) | < 10%[1] | < 2.5%[4] | < 3.5% (intra- and inter-day)[3] | < 15% |
| Accuracy (% Recovery) | 74 - 90%[1] | 96 - 103%[6] | 98 - 105%[3] | 80 - 120% |
| Specificity | Moderate to High | High | Very High | High (depends on antibody) |
| Throughput | High | Moderate | Moderate to High | Very High |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical experimental workflow for cross-validating analytical methods and a logical comparison of their key attributes.
References
- 1. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous determination and characterization of flavonoids, sesquiterpene lactone, and other phenolics from Centaurea benedicta and dietary supplements using UHPLC-PDA-MS and LC-DAD-QToF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Artabsin with Other Sesquiterpene Lactones: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the sesquiterpene lactone Artabsin against other prominent members of its class, namely Parthenolide and Helenalin. This document synthesizes available experimental data on their biological activities, with a focus on anticancer and anti-inflammatory effects, and details the underlying mechanisms of action.
While this compound, a notable constituent of various Artemisia species, has been identified for its potential biological activities, a significant gap exists in the scientific literature regarding specific quantitative data on the isolated compound.[1] In contrast, Parthenolide and Helenalin have been extensively studied, providing a wealth of data for comparative purposes. This guide aims to present a clear, data-driven comparison to inform further research and drug discovery efforts.
Quantitative Comparison of Biological Activities
For a direct comparison, the following tables summarize the cytotoxic and anti-inflammatory activities of Parthenolide and Helenalin against various cancer cell lines and inflammatory markers. It is important to note that IC50 values can vary depending on the specific cell line, experimental conditions, and assay used.
Table 1: Anticancer Activity of Sesquiterpene Lactones (IC50 in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | |
| HCT116 (p53+/+) | Colon Carcinoma | ~5-10 (qualitative) | |
| Helenalin | RD (eRMS) | Rhabdomyosarcoma | 5.26 (24h), 3.47 (72h) |
| RH30 (aRMS) | Rhabdomyosarcoma | 4.08 (24h), 4.55 (72h) |
Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones
| Compound | Assay | Model | IC50/Effect |
| Parthenolide | NF-κB Inhibition | Colitis-associated colon cancer model | Significant suppression of IκBα phosphorylation |
| Helenalin | NF-κB Inhibition | Jurkat T cells | Directly alkylates p65 subunit |
| COX-2 Inhibition | Jaceosidin (a flavonoid, for comparison) | 2.8 µM |
Mechanisms of Action
Sesquiterpene lactones exert their biological effects through various mechanisms, primarily by targeting key signaling pathways involved in inflammation and cell proliferation.
Inhibition of NF-κB Signaling Pathway
A central mechanism of action for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses, as well as cell survival.[4]
-
This compound (in Artemisia extracts) and Artemisinin: Extracts containing these compounds have been shown to inhibit NF-κB activation. Artemisinin, a related sesquiterpene lactone, inhibits NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit.[5][6]
-
Parthenolide: This compound is known to inhibit the IκB kinase (IKK) complex, which is crucial for the phosphorylation and subsequent degradation of IκBα.[5][7] By inhibiting IKK, Parthenolide prevents the release and nuclear translocation of NF-κB, thus downregulating the expression of pro-inflammatory and anti-apoptotic genes.[8]
-
Helenalin: Helenalin employs a more direct mechanism by selectively alkylating the p65 subunit of NF-κB.[9] This covalent modification sterically hinders the DNA binding of the p50/p65 heterodimer, thereby inhibiting its transcriptional activity.[10]
Induction of Apoptosis and Oxidative Stress
Sesquiterpene lactones are potent inducers of programmed cell death (apoptosis) in cancer cells, often mediated through the generation of reactive oxygen species (ROS) and the activation of specific signaling cascades.
-
This compound (in Artemisia extracts) and Artemisinin: Extracts of Artemisia absinthium have been shown to induce apoptosis in hepatocellular carcinoma cells through endoplasmic reticulum stress and a mitochondrial-dependent pathway.[11] Artemisinin and its derivatives induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from mitochondria and the activation of caspases.[9][12] This process is often linked to the generation of ROS.[13]
-
Parthenolide: Parthenolide induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, and activate caspases.[15] The mitogen-activated protein kinase (MAPK) signaling pathway has also been implicated in Parthenolide-induced apoptosis.[16]
-
Helenalin: The primary mechanism of Helenalin-induced cell death is attributed to the generation of oxidative stress.[17] Increased ROS levels lead to a decrease in mitochondrial membrane potential, endoplasmic reticulum stress, and ultimately, apoptosis.[17]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the biological activities of sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1x10⁴ to 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone (typically in a series of dilutions) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the cell viability as a percentage of the control and plot the values against the compound concentrations to determine the IC50 value (the concentration that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and Stimulant Treatment: Pre-treat the cells with different concentrations of the sesquiterpene lactone for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation of NO Inhibition: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
References
- 1. Cytotoxic and Apoptotic Effects of Different Extracts of Artemisia turanica Krasch. on K562 and HL-60 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroartemisinin induces apoptosis by a Bak-dependent intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-proliferation and apoptosis-inducing effects of dihydroartemisinin on SH-SY5Y cells and metabolomic analysis - Xu - Translational Pediatrics [tp.amegroups.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Artemisinin inhibits inducible nitric oxide synthase and nuclear factor NF-kB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Preclinical Efficacy of Artemisinin and its Derivatives Versus Standard-of-Care Drugs: A Comparative Guide
An objective analysis of the performance of artemisinin-based compounds against established therapies in preclinical models, supported by experimental data.
Introduction
Artemisinin and its derivatives, a class of compounds originally developed as antimalarials, have garnered significant attention for their potential therapeutic applications in a range of diseases, including cancer and inflammatory conditions.[1][2][3][4] This guide provides a comparative overview of the preclinical efficacy of artemisinin and its derivatives—referred to herein as artemisinins—against standard-of-care drugs in various disease models. The information is intended for researchers, scientists, and drug development professionals. It is important to note that the term "Artabsin" as specified in the query does not appear in the scientific literature, and it is presumed to be a likely reference to artemisinin or its derivatives. This guide will proceed under that assumption.
Anti-Parasitic Efficacy
Artemisinins are the cornerstone of modern malaria treatment, typically used in combination therapies.[5] Their efficacy extends to other parasitic infections as well.[6][7]
Comparison of Anti-Parasitic Efficacy
| Artemisinin Derivative | Standard-of-Care | Preclinical Model | Key Efficacy Endpoint | Results |
| Artemisinin | Chloroquine | Plasmodium falciparum in vitro | IC50 (Inhibitory Concentration 50%) | Artemisinin and its derivatives consistently show high potency against chloroquine-resistant strains. |
| Artesunate-Mefloquine | Artemether-Benflumetol | Human clinical trials | 63-day cure rate | Artesunate-mefloquine showed a significantly higher cure rate (94%) compared to artemether-benflumetol (81%).[2] |
| Artemisone | Standard anti-babesial drugs | Babesia bovis and B. bigemina in vitro and in vivo (calves) | Parasitemia reduction | Artemisone effectively reduced parasitemia in a dose-dependent manner and prevented acute babesiosis in infected calves.[7] |
Experimental Protocols
In Vitro Anti-Malarial Assay:
-
Cell Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Treatment: Cultures are exposed to serial dilutions of artemisinin derivatives and standard antimalarials for a defined period (e.g., 48-72 hours).
-
Efficacy Measurement: Parasite growth inhibition is assessed using methods such as microscopic counting of infected erythrocytes, colorimetric assays (e.g., LDH assay), or fluorometric assays with DNA-intercalating dyes. The IC50 values are then calculated.
In Vivo Babesiosis Model:
-
Animal Model: Calves are infected with Babesia bovis or Babesia bigemina.
-
Drug Administration: Infected animals are treated with artemisone at specified doses and schedules.
-
Efficacy Measurement: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. Clinical signs of babesiosis are also recorded.
Anti-Cancer Efficacy
Artemisinins have demonstrated selective cytotoxicity against a variety of cancer cells, often attributed to the iron-mediated generation of reactive oxygen species (ROS).[8][9][10]
Comparison of Anti-Cancer Efficacy
| Artemisinin Derivative | Standard-of-Care | Preclinical Model | Key Efficacy Endpoint | Results |
| Dihydroartemisinin (DHA) | Melphalan | Human ovarian cancer cells (in vitro) | IC50 | An artemisinin-melphalan conjugate (ARS4) showed greater toxicity to ovarian cancer cells than either DHA or melphalan alone.[11] |
| Artesunate | Doxorubicin | Non-small cell lung cancer (NSCLC) A549 cells (in vitro) | Cell Viability | Co-delivery of artesunate and doxorubicin in nanoparticles resulted in enhanced anti-cancer effects compared to individual drugs.[12] |
| Dihydroartemisinin (DHA) | Carboplatin | Ovarian cancer cells (in vitro) | Apoptosis Induction | DHA was effective in inducing apoptosis in ovarian cancer cells, both alone and in combination with carboplatin.[1] |
Experimental Protocols
In Vitro Cancer Cell Viability Assay:
-
Cell Culture: Human cancer cell lines (e.g., A549, OVCAR-3) are maintained in appropriate culture media and conditions.
-
Drug Treatment: Cells are treated with various concentrations of artemisinin derivatives, standard chemotherapeutic agents, or combinations for 24-72 hours.
-
Efficacy Measurement: Cell viability is determined using assays such as MTT, XTT, or CellTiter-Glo. The IC50 values are calculated to compare the cytotoxic potential of the compounds.
In Vivo Xenograft Model:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or intraperitoneally injected with human cancer cells.
-
Drug Administration: Once tumors are established, mice are treated with artemisinin derivatives, standard chemotherapy, or vehicle control via oral gavage, intraperitoneal, or intravenous injections.
-
Efficacy Measurement: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis can be performed to assess markers of proliferation and apoptosis.
Anti-Inflammatory Efficacy
Artemisinins have been shown to possess anti-inflammatory and immunomodulatory properties, making them potential candidates for treating autoimmune and inflammatory diseases.[3][4]
Comparison of Anti-Inflammatory Efficacy
| Artemisinin Derivative | Standard-of-Care | Preclinical Model | Key Efficacy Endpoint | Results |
| Artemisinin | Indomethacin | Carrageenan-induced paw edema in Wistar rats | Reduction in paw edema | A methanolic extract of Artemisia vulgaris and its compound, β-caryophyllene oxide, showed significant anti-inflammatory activity, comparable to indomethacin.[13] |
| Dihydroartemisinin (DHA) | N/A (Compared to control) | Collagen-induced arthritis (CIA) in rats | Reduction in joint swelling and inflammatory cytokines | DHA significantly reduced joint swelling and levels of the inflammatory cytokine IL-6 in a rat model of rheumatoid arthritis.[4] |
| Artemisinin | N/A (Compared to control) | Experimental autoimmune encephalomyelitis (EAE) in mice | Disease severity score | Artemisinin reduced the severity of EAE by shifting the immune response from Th1 to Th2.[3] |
Experimental Protocols
Carrageenan-Induced Paw Edema Model:
-
Animal Model: Paw edema is induced in Wistar rats by sub-plantar injection of carrageenan.
-
Drug Administration: Animals are pre-treated with artemisinin derivatives or a standard anti-inflammatory drug (e.g., indomethacin) before carrageenan injection.
-
Efficacy Measurement: Paw volume is measured at different time points after carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated.
Collagen-Induced Arthritis (CIA) Model:
-
Animal Model: Arthritis is induced in rats or mice by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Drug Administration: Treatment with artemisinin derivatives or control is initiated at the onset of arthritic symptoms.
-
Efficacy Measurement: The severity of arthritis is scored based on joint swelling and inflammation. At the end of the study, joint tissues can be collected for histological analysis, and serum can be analyzed for inflammatory cytokine levels.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of artemisinins are mediated through various signaling pathways.
References
- 1. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Artemisinin and its derivatives as promising therapies for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of artemisinin and its derivatives for the treatment of rheumatic skeletal disorders, autoimmune inflammatory diseases, and autoimmune disorders: a comprehensive review [frontiersin.org]
- 5. In vivo parasitological measures of artemisinin susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Artemisinin and its derivatives in treating protozoan infections beyond malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor Research on Artemisinin and Its Bioactive Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Efficacy and Safety Assessment of Artemisinin-Chemotherapeutic Agent Conjugates for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vivo and in silico anti-inflammatory activity of Artemisia vulgaris and β-caryophyllene oxide in carrageenan-induced paw edema in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Artabsin Extraction Techniques
For researchers and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a detailed comparison of four common extraction techniques for Artabsin, a sesquiterpene lactone found in Artemisia absinthium (wormwood), known for its bitter taste and potential pharmacological activities.[1][2][3] The methods evaluated are maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). This comparison is based on available scientific literature and provides experimental data to support the evaluation of each technique's performance in terms of yield, efficiency, and resource consumption.
Comparative Analysis of Extraction Techniques
The choice of extraction method significantly impacts the yield, purity, and overall efficiency of isolating this compound. While direct comparative studies for this compound across all four methods are limited, this guide synthesizes available data for total extracts from Artemisia absinthium and related compounds to provide a comprehensive overview.
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Principle | Soaking the plant material in a solvent at room temperature for an extended period. | Continuous extraction with a refluxing solvent. | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. | Use of microwave energy to heat the solvent and plant material, accelerating extraction. |
| This compound Yield | Lower | Higher than maceration | Potentially higher than conventional methods | Generally the highest |
| Extraction Time | 24 - 72 hours | 6 - 24 hours | 10 - 60 minutes | 5 - 30 minutes |
| Solvent Consumption | High | High | Moderate to Low | Low |
| Temperature | Room Temperature | Boiling point of the solvent | Controlled (typically 30-60 °C) | Controlled (typically 50-100 °C) |
| Purity of Extract | Lower (co-extraction of other compounds) | Moderate | Moderate to High | Moderate to High |
| Advantages | Simple, inexpensive, suitable for thermolabile compounds. | Efficient for exhaustive extraction. | Fast, reduced solvent and energy consumption, suitable for thermolabile compounds.[4] | Very fast, lowest solvent consumption, high efficiency.[5][6] |
| Disadvantages | Time-consuming, large solvent volume, lower yield. | Time-consuming, large solvent volume, potential degradation of thermolabile compounds. | Initial equipment cost. | Initial equipment cost, potential for localized overheating. |
Note: The yield of this compound is dependent on the concentration in the plant material, which can range from 0.04% to 0.16%.[1][3] The yields presented are relative comparisons based on the efficiency of the extraction techniques.
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for the extraction of compounds from Artemisia absinthium and related sesquiterpene lactones.
Maceration
This protocol is a standard method for the extraction of total phytochemicals from plant materials.
Materials:
-
Dried and powdered Artemisia absinthium leaves
-
Ethanol (95%)
-
Erlenmeyer flask with stopper
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Artemisia absinthium and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).
-
Stopper the flask and place it on a shaker at room temperature.
-
Macerate for 48 hours with continuous agitation.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
Dry the extract in a vacuum oven to a constant weight.
Soxhlet Extraction
This method allows for continuous extraction and is generally more efficient than maceration.[4]
Materials:
-
Dried and powdered Artemisia absinthium leaves
-
n-Hexane
-
Soxhlet apparatus (including a round-bottom flask, extractor, and condenser)
-
Heating mantle
-
Cellulose thimble
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Artemisia absinthium into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 200 mL of n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and place the flask on a heating mantle.
-
Heat the solvent to its boiling point and allow the extraction to proceed for 8 hours (approximately 10-12 cycles).
-
After extraction, cool the apparatus and collect the solvent containing the extract from the round-bottom flask.
-
Concentrate the extract using a rotary evaporator at 40°C.
-
Dry the resulting crude extract to a constant weight.
Ultrasound-Assisted Extraction (UAE)
This modern technique utilizes ultrasonic waves to improve extraction efficiency.
Materials:
-
Dried and powdered Artemisia absinthium leaves
-
Methanol (80%)
-
Beaker
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mix 10 g of powdered Artemisia absinthium with 100 mL of 80% methanol in a 250 mL beaker (solid-to-solvent ratio of 1:10 w/v).
-
Place the beaker in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
-
Collect the supernatant and filter it.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Dry the extract to a constant weight.
Microwave-Assisted Extraction (MAE)
MAE is a rapid extraction method that uses microwave energy. This protocol is adapted from methods used for other sesquiterpene lactones.[5][6]
Materials:
-
Dried and powdered Artemisia absinthium leaves
-
Ethanol (96%)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 10 g of powdered Artemisia absinthium into a microwave extraction vessel.
-
Add 100 mL of 96% ethanol (solid-to-solvent ratio of 1:10 w/v).
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave power to 400 W and the extraction time to 15 minutes at a temperature of 80°C.
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at 40°C.
-
Dry the crude extract to a constant weight.
Analysis of Extracts: Quantification of this compound by HPLC
The concentration of this compound in the crude extracts can be determined using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 30% Acetonitrile
-
10-25 min: 30-70% Acetonitrile
-
25-30 min: 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 10 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative aspects of the extraction techniques, the following diagrams are provided.
References
- 1. Artemisia absinthium L.—Importance in the History of Medicine, the Latest Advances in Phytochemistry and Therapeutical, Cosmetological and Culinary Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Romanian Wormwood (Artemisia absinthium L.): Physicochemical and Nutraceutical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Artemisia absinthium L. Aqueous and Ethyl Acetate Extracts: Antioxidant Effect and Potential Activity In Vitro and In Vivo against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
The Differential Cytotoxic Landscape of Artemisinin: A Comparative Analysis in Cancer Versus Normal Cell Lines
A comprehensive examination of the selective anti-cancer properties of Artemisinin and its derivatives, focusing on their cytotoxic effects on malignant cells while exhibiting minimal toxicity to normal, healthy cells.
Artemisinin, a sesquiterpene lactone originally extracted from the plant Artemisia annua, and its semi-synthetic derivatives have garnered significant attention in cancer research for their potent and selective cytotoxicity against various cancer cell lines.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of these compounds on cancer cells versus normal cells, supported by experimental data and detailed methodologies. The inherent selectivity of artemisinins is largely attributed to the high iron content in cancer cells, which reacts with the endoperoxide bridge of the drug to generate cytotoxic reactive oxygen species (ROS).[4]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other quantitative measures of cytotoxicity for Artemisinin and its derivatives across a range of cancer and normal cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 Value | Normal Cell Line | IC50 Value / Observation | Reference |
| Artemisinin | P815 (Murine Mastocytoma) | 12 µM | BSR (Hamster Kidney) | 52 µM | [5] |
| Artemisinin | A-253 (Salivary Gland Carcinoma) | 10.23 - 14.21 µM | SMIE (Transformed Salivary Gland) | 203.18 µM | [6][7] |
| Artemisinin | A549 (Lung Adenocarcinoma) | 28.8 µg/mL | HBE (Human Bronchial Epithelial) | Showed dose-dependent cytotoxicity | [8][9] |
| Artemisinin | H1299 (Lung Cancer) | 27.2 µg/mL | - | - | [8] |
| Artemisinin | MCF-7 (Breast Cancer) | IC50 of 221.5 µg/mL (flower extract) | HEK293 (Human Embryonic Kidney) | 20%-30% lower cytotoxicity than on cancer cells | [10][11] |
| Dihydroartemisinin (DHA) | SW480 (Colon Cancer) | 0.14 - 0.69 µM (in combination) | HaCaT (Human Keratinocyte) | No cytotoxic effect observed | [12][13] |
| Dihydroartemisinin (DHA) | SW620 (Metastatic Colon Cancer) | 0.14 - 0.69 µM (in combination) | HaCaT (Human Keratinocyte) | No cytotoxic effect observed | [12][13] |
| Dihydroartemisinin (DHA) | Hep3B, Huh7, PLC/PRF/5, HepG2 (Liver Cancer) | 29.4 µM, 32.1 µM, 29.4 µM, 32.1 µM | - | - | [8] |
| Artesunate | A549 (Lung Adenocarcinoma) | Showed dose-dependent cytotoxicity | HBE (Human Bronchial Epithelial) | Showed dose-dependent cytotoxicity | [9] |
| Artemisinin Derivative (D8-T) | J82 (Bladder Cancer) | 61.8 nM | - | - | [8] |
| Artemisinin Derivative (D8-T) | T24 (Bladder Cancer) | 56.9 nM | - | - | [8] |
| Artemisinin Derivative (Compound 15) | BGC-823 (Gastric Cancer) | 8.30 µM | - | - | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 × 10^4 cells/mL and allowed to adhere for 24 hours.[14]
-
Treatment: Cells are treated with various concentrations of Artemisinin or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[15]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Detection (Annexin V-FITC/PI Staining and Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Visualizing the Mechanisms of Action
The following diagrams illustrate the experimental workflow and the signaling pathways involved in the differential cytotoxicity of Artemisinin.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Caption: Differential signaling pathways of this compound in cancer versus normal cells.
References
- 1. Artemisinin induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Artemisinin induces selective and potent anticancer effects in drug resistant breast cancer cells by inducing cellular apoptosis and autophagy and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artemisinin and Its Derivatives as a Repurposing Anticancer Agent: What Else Do We Need to Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Effect of Artemisinin Against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 7. Artemisinin potentiates apoptosis and triggers cell cycle arrest to attenuate malignant growth of salivary gland tumor cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 8. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectivity of artemisinin-based drugs on human lung normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Real Cytotoxic Effect of Artemisinins on Colon Cancer Cells in a Physiological Cell Culture Setting. How Composition of the Culture Medium Biases Experimental Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antitumor Activity Evaluation of Artemisinin Bivalent Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Artabsin Analogs in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing emphasis on combination strategies to enhance efficacy and overcome drug resistance. Within this paradigm, natural compounds with potent biological activities are of significant interest. Artabsin, a sesquiterpenes lactone found in Artemisia absinthium (wormwood), belongs to a class of compounds renowned for their therapeutic potential. While direct and extensive research on this compound's synergistic effects is still emerging, a wealth of data exists for its close structural and functional analogs, primarily artemisinin and its derivatives (artesunate and dihydroartemisinin). This guide provides a comprehensive comparison of the synergistic effects of these this compound analogs when combined with conventional chemotherapeutic agents, supported by experimental data and detailed methodologies.
It is critical to note that the following data is based on studies of artemisinin and its derivatives. These compounds are used as surrogates for this compound due to their structural similarities and the current lack of specific synergistic studies on this compound itself. The findings presented should be considered indicative of the potential of this compound and underscore the need for further dedicated research on this specific compound.
Quantitative Assessment of Synergistic Interactions
The synergy between this compound analogs and chemotherapeutic drugs is quantitatively assessed using the Combination Index (CI), calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following tables summarize the synergistic effects observed in various cancer cell lines.
| Combination | Cancer Cell Line | Key Findings | Combination Index (CI) Values |
| Dihydroartemisinin (DHA) + Doxorubicin | MCF-7 (Breast Cancer) | Synergistic anti-proliferative effect; enhanced apoptosis.[1][2] | CI < 0.9 indicates synergism.[1] |
| Dihydroartemisinin (DHA) + Doxorubicin | MDA-MB-231 (Breast Cancer) | Potentiated cytotoxicity of Doxorubicin.[1] | CI values indicated synergism.[1] |
| Dihydroartemisinin (DHA) + Doxorubicin | T-47D (Breast Cancer) | Synergistic inhibition of cell proliferation.[1] | CI values indicated synergism.[1] |
| Artesunate + Paclitaxel | Breast Cancer Cell Lines | Synergistic effects confirmed.[3] | All combinations had CI values under 1.[3] |
| Dihydroartemisinin (DHA) + Cisplatin | A549 (Lung Cancer) | Synergistic cytotoxic effects; induction of ferroptosis.[4] | |
| Artesunate + Cisplatin | HNSCC (Head and Neck Squamous Cell Carcinoma) | Synergistically inhibited cell growth and promoted apoptosis.[5] | |
| Artemisinin + Resveratrol | HeLa (Cervical Cancer) & HepG2 (Liver Cancer) | Synergistic inhibition of cell growth.[6] | Strongest synergistic effect at a 2:1 ratio (ART:Res).[6] |
Mechanisms of Synergistic Action
The synergistic anticancer activity of this compound analogs in combination with chemotherapeutics stems from their multi-targeted effects on cancer cells. The primary mechanisms include:
-
Induction of Apoptosis: These combinations significantly enhance programmed cell death. This is often mediated by the generation of reactive oxygen species (ROS), which triggers the intrinsic (mitochondrial) apoptotic pathway. Key events include the disruption of the mitochondrial membrane potential and the activation of caspase cascades.[1][2]
-
Cell Cycle Arrest: The combination therapies can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[5]
-
Inhibition of Pro-survival Signaling Pathways: this compound analogs have been shown to inhibit the NF-κB signaling pathway, which is crucial for inflammation, cell survival, and proliferation in cancer cells. By suppressing NF-κB, these compounds can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents.[7][8][9][10]
-
Induction of Ferroptosis: In some combinations, such as with cisplatin, dihydroartemisinin has been shown to induce ferroptosis, an iron-dependent form of programmed cell death, contributing to the synergistic cytotoxicity.[4]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the drug combinations on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the this compound analog, the chemotherapeutic agent, and their combination for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Live cells with active metabolism convert MTT into a purple formazan product.[11][12][13]
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[11][14]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) for each drug is determined, and the Combination Index (CI) is calculated using the Chou-Talalay method to assess synergy.[15][16][17][18][19]
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by the drug combination.
-
Cell Treatment: Cells are treated with the drug combinations as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.[20][21]
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin).[20][22]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[20]
-
Analysis: The intensity of the protein bands is quantified to determine changes in expression levels.[20]
Visualizing the Pathways and Processes
To better understand the complex interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing drug synergy using the MTT assay.
Caption: ROS-mediated intrinsic apoptosis pathway activated by combination therapy.
References
- 1. if-pan.krakow.pl [if-pan.krakow.pl]
- 2. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Developing combination of artesunate with paclitaxel loaded into poly-d,l-lactic-co-glycolic acid nanoparticle for systemic delivery to exhibit synergic chemotherapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroartemisinin Sensitizes Lung Cancer Cells to Cisplatin Treatment by Upregulating ZIP14 Expression and Inducing Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artesunate and cisplatin synergistically inhibit HNSCC cell growth and promote apoptosis with artesunate‑induced decreases in Rb and phosphorylated Rb levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergic effects of artemisinin and resveratrol in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artemisinin inhibits inflammatory response via regulating NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Artemisinin attenuates lipopolysaccharide-stimulated proinflammatory responses by inhibiting NF-κB pathway in microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anti-malarial artemisinin inhibits pro-inflammatory cytokines via the NF-κB canonical signaling pathway in PMA-induced THP-1 monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. punnettsquare.org [punnettsquare.org]
- 18. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 19. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Leap from Lab Bench to Living System: Assessing the Reproducibility of Artabsin's In Vitro Findings in In Vivo Models
A critical challenge in drug discovery is the translation of promising in vitro results into successful in vivo outcomes. This guide provides a comprehensive comparison of the available experimental data on Artabsin, a sesquiterpene lactone found in Artemisia absinthium, to evaluate the reproducibility of its in vitro biological activities in in vivo settings. Due to a notable gap in the scientific literature regarding in vivo studies on isolated this compound, this analysis extends to extracts of Artemisia absinthium, where this compound is a known constituent, to provide a broader context for its potential therapeutic effects.
Executive Summary
Direct comparative data on the in vitro versus in vivo efficacy of isolated this compound is currently unavailable in published research. However, in vitro studies on a closely related, and likely identical, compound, arborescin, have demonstrated cytotoxic effects against cancer cell lines. In parallel, both in vitro and in vivo studies on extracts of Artemisia absinthium, which contains this compound, have shown a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This guide synthesizes the existing data to offer a current perspective on the translational potential of this compound and its parent plant extracts, while highlighting the critical need for further in vivo research on the isolated compound.
In Vitro Activity of Arborescin (this compound)
In vitro studies have established the cytotoxic potential of arborescin against various cancer cell lines. The data indicates a degree of selectivity, with higher toxicity observed in cancer cells compared to non-tumoral cells.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Arborescin | SH-SY5Y (Neuroblastoma) | Cytotoxicity Assay | IC50 | 229-233 μM | [1] |
| Arborescin | HepG2 (Hepatocarcinoma) | Cytotoxicity Assay | IC50 | 229-233 μM | [1] |
| Arborescin | S17 (Non-tumoral bone marrow stromal) | Cytotoxicity Assay | IC50 | 445 μM | [1] |
| Arborescin | General | DPPH Radical Scavenging | IC50 | 5.04 ± 0.12 mg/mL | [2] |
Comparative Analysis of Artemisia absinthium Extracts: In Vitro vs. In Vivo
While lacking for isolated this compound, a comparison of in vitro and in vivo findings for Artemisia absinthium extracts provides indirect evidence of the potential for translation.
| Biological Activity | In Vitro Finding | In Vivo Finding | Reproducibility | Reference |
| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., ROS) in LPS-induced RAW264.7 macrophages.[3] | Reduction of inflammation in animal models.[4] | Suggested | [3][4] |
| Hepatoprotective | Not explicitly detailed in the provided search results. | Amelioration of liver damage in rats.[4][5] | Requires further in vitro correlation. | [4][5] |
| Anticancer | Cytotoxic effects on various cancer cell lines (e.g., MCF7).[6][7] | Reduced tumor growth in animal models.[8] | Demonstrated | [6][7][8] |
| Antioxidant | Strong radical scavenging activity.[5] | Regulation of oxidative stress via signaling pathways in rats.[5] | Demonstrated | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Arborescin)
The cytotoxic activity of arborescin was evaluated using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]
-
Cell Culture: Human neuroblastoma (SH-SY5Y), hepatocarcinoma (HepG2), and non-tumoral bone marrow stromal (S17) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and treated with various concentrations of arborescin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay: After incubation, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
In Vivo Anti-inflammatory Activity (Artemisia absinthium Extract)
The anti-inflammatory effects of methanolic extracts of Artemisia absinthium were assessed in animal models.[4]
-
Animal Model: Wistar rats or Swiss albino mice were used.
-
Induction of Inflammation: Inflammation was induced by injecting an inflammatory agent (e.g., carrageenan or snake venom) into the paw or other suitable site.
-
Treatment: Animals were orally administered with different doses of the Artemisia absinthium extract (e.g., 300, 500, and 1000 mg/kg) prior to the induction of inflammation.
-
Measurement of Inflammation: The degree of inflammation (e.g., paw edema) was measured at various time points after the induction of inflammation using a plethysmometer.
-
Data Analysis: The percentage of inhibition of inflammation was calculated by comparing the results of the treated groups with the control group.
Signaling Pathways and Experimental Workflows
The biological effects of Artemisia absinthium extracts are attributed to their modulation of specific signaling pathways.
Caption: JAK2/STAT3 pathway modulation by A. absinthium terpenoids.
Caption: Oxidative stress regulation by A. absinthium extract.
Caption: The gap in the this compound research workflow.
Conclusion and Future Directions
The available evidence suggests that this compound, as a component of Artemisia absinthium, contributes to the plant's observed biological activities. The cytotoxic effects of the related compound arborescin in vitro are promising. However, the lack of in vivo studies on isolated this compound represents a significant knowledge gap. To bridge the gap between the lab and potential clinical applications, future research should prioritize:
-
In Vivo Efficacy Studies: Animal models of cancer should be employed to determine if the in vitro cytotoxic effects of isolated this compound translate into anti-tumor activity in vivo.
-
Pharmacokinetic and Pharmacodynamic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo experiments and potential therapeutic regimens.
-
Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound, both in vitro and in vivo, will provide a more complete picture of its therapeutic potential.
By addressing these research priorities, the scientific community can more definitively assess the reproducibility of this compound's in vitro findings and its potential as a novel therapeutic agent.
References
- 1. In vitro antitumoral activity of compounds isolated from Artemisia gorgonum Webb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioactive Compounds, Pharmacological Actions, and Pharmacokinetics of Wormwood (Artemisia absinthium) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aqueous extract of Artemisia Absinthium L. stimulates HO-1/MT-1/Cyp450 signaling pathway via oxidative stress regulation induced by aluminium oxide nanoparticles (α and γ) animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of cytotoxic activity of flower, leaf, stem and root extracts of five Artemisia species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antitumor activity of an Artemisia annua herbal preparation and identification of active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Artabsin: A Guide for Laboratory Professionals
For immediate action, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method for Artabsin. Due to the absence of specific hazardous waste classification for this compound, professional consultation is crucial. Under no circumstances should this compound or its derivatives be discharged into the sewer system or disposed of in regular laboratory trash without explicit approval from EHS.
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The information is compiled from general best practices for laboratory chemical waste management and safety data sheets of structurally related compounds.
Safety and Handling Precautions for this compound Waste
Before initiating any disposal procedures, ensure that all handling of this compound waste is conducted in strict accordance with standard laboratory safety protocols. Adherence to Personal Protective Equipment (PPE) guidelines is mandatory to minimize exposure risk.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Protective Clothing | Standard laboratory coat |
| Respiratory Protection | Recommended if generating dust or aerosols; use a NIOSH-approved respirator or work within a certified chemical fume hood. |
Handling Guidelines:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Thoroughly wash hands after handling.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure all handling is performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Procedures
The following workflow outlines the recommended procedure for the safe disposal of this compound waste within a laboratory setting. This process is designed to ensure regulatory compliance and minimize environmental impact.
Procedure Details:
-
Collection: Gather all materials contaminated with this compound, including unused compounds, solutions, and disposable labware such as gloves, pipette tips, and weigh boats.[1]
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams to prevent potentially hazardous reactions.[1]
-
Containerization: Place the segregated waste into a suitable, leak-proof, and tightly sealed container.[1] The original container may be used if it can be securely closed.[1]
-
Labeling: Clearly and accurately label the container as "Hazardous Waste." The label must include the full chemical name ("this compound"), the solvent if in solution, and an estimation of the concentration and quantity.[1][2]
-
Storage: Store the sealed and labeled container in a designated, secure waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.[1]
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.
Spill Management Protocol
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
Experimental Protocol for Spill Neutralization and Cleanup:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity of the spill. Restrict access to the area and ensure it is well-ventilated. Remove all potential sources of ignition.[1]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the recommended PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Contain the Spill:
-
For liquid spills: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to soak up the spill.[1]
-
For solid spills: Carefully sweep or scoop the material to avoid generating dust. A HEPA-filtered vacuum may be used for larger quantities if available and appropriate.
-
-
Collect Cleanup Debris: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.[1]
-
Decontaminate the Area: Thoroughly clean the spill surface with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Disposal of Spill Debris: Label the container with the spill cleanup debris as "Hazardous Waste" and manage it according to the disposal procedures outlined above.[1]
Waste Characterization and Regulatory Overview
A critical aspect of proper chemical disposal is determining if the waste is classified as hazardous under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. While this compound is not specifically listed as a P- or U-listed hazardous waste by the EPA, a waste can still be deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given that this compound is a biologically active compound, it is prudent to manage it as hazardous waste until a formal determination is made by a qualified professional.
References
Essential Safety and Handling Protocols for Artabsin
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel handling Artabsin. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure to this compound.[1] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Double Chemotherapy Gloves- Impermeable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (Elastomeric half-mask with a multi-gas cartridge and P100 filter if packaging is compromised) |
| Handling and Compounding (in a Containment Primary Engineering Control - C-PEC) | - Double Chemotherapy Gloves- Impermeable, long-sleeved gown with closed back and knit cuffs- Hair and Beard Covers- Shoe Covers- Eye Protection (Safety Goggles) |
| Routine Handling (e.g., weighing, dilutions) | - Double Chemotherapy Gloves- Impermeable Gown- Eye Protection (Safety Goggles)- Face Shield (if splash hazard exists) |
| Spill Cleanup | - Double Chemotherapy Gloves- Impermeable Gown- Eye Protection (Safety Goggles)- Face Shield- Respiratory Protection (Full-face respirator with appropriate cartridges) |
| Waste Disposal | - Double Chemotherapy Gloves- Impermeable Gown- Eye Protection (Safety Goggles) |
Operational Plans: Spill Management
Immediate and correct response to a spill is crucial to prevent exposure and contamination.
This compound Spill Kit Components
| Component | Purpose | Quantity |
| Inert Absorbent Material | To absorb and contain liquid spills. | Sufficient to handle a 1-liter spill |
| HD-Rated Spill Pads | For wiping and absorbing small liquid spills. | 10 pads |
| Plastic Scoop and Scraper | To safely collect solid and absorbed material. | 1 set |
| Sealable, Labeled Waste Bags | For containment of contaminated materials. | 5 bags |
| Decontamination Solution | To clean and decontaminate the spill area. | 1 bottle (e.g., 10% bleach solution) |
| Personal Protective Equipment | As specified in the PPE table for spill cleanup. | 2 full sets |
| Warning Signs | To secure the area and alert personnel. | 2 signs |
Spill Cleanup Protocol
-
Evacuate and Secure the Area : Immediately alert others in the vicinity and evacuate the area. Post warning signs to prevent entry.
-
Don Appropriate PPE : Before re-entering the area, put on all required PPE for spill cleanup as detailed in the table above.
-
Contain the Spill : For liquid spills, use absorbent material to create a dike around the spill to prevent it from spreading.[2] For solid spills, carefully cover the material with damp paper towels to avoid raising dust.
-
Absorb or Collect the Material : For liquid spills, apply absorbent material starting from the outside and working inwards. For solid spills, use a plastic scoop and scraper to carefully collect the material.
-
Package the Waste : Place all contaminated materials (absorbent, paper towels, gloves, etc.) into a sealable, labeled hazardous waste bag.
-
Decontaminate the Area : Clean the spill area with an appropriate decontamination solution, followed by a rinse with water.
-
Doff PPE : Remove PPE in a designated area, placing all disposable items into a hazardous waste bag.
-
Report the Incident : Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.
Disposal Plan
All this compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal Protocol
-
Segregate Waste : Keep all this compound-contaminated waste separate from other laboratory waste streams.[1]
-
Containerize Waste :
-
Solid Waste : Place contaminated items such as gloves, gowns, and labware into a designated, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a compatible, sealed, and shatter-proof hazardous waste container.
-
Sharps : Dispose of any contaminated needles or blades in a designated sharps container.
-
-
Label Containers : Clearly label all waste containers with "Hazardous Waste - this compound" and include the date and responsible researcher's name.
-
Store Waste : Store waste containers in a secure, designated satellite accumulation area away from incompatible materials.[1]
-
Arrange for Pickup : Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of any this compound waste down the drain or in the regular trash.[1]
Safe Handling Workflow
The following diagram illustrates the complete workflow for handling this compound, from receipt of the compound to the final disposal of waste.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
